Technical Documentation Center

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in Advanced Medicinal Chemistry

Executive Summary & Pharmacological Rationale The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5) represents a highly specialized pharmacophore within the γ-lactam family. Substituted 4-arylpyrrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5) represents a highly specialized pharmacophore within the γ-lactam family. Substituted 4-arylpyrrolidin-2-ones are foundational building blocks in central nervous system (CNS) drug discovery, serving as core scaffolds for racetam-type nootropics, SV2A ligands, GABA analogs (such as Baclofen and Phenibut), and emerging bromodomain inhibitors[1][2].

The specific substitution pattern—a fluorine atom at the para position and a methyl group at the meta position of the C4-phenyl ring—is not arbitrary. It is a deliberate medicinal chemistry strategy:

  • Metabolic Stability: The highly electronegative para-fluorine forms a strong C-F bond that blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's half-life in vivo.

  • Steric and Electronic Tuning: The meta-methyl group introduces localized steric bulk, which is critical for locking the aryl ring into a specific dihedral angle relative to the pyrrolidinone core. This conformational restriction enhances binding affinity in hydrophobic pockets of target proteins, such as BRD4[1].

  • Lipophilicity: The combination of these substituents optimizes the partition coefficient (LogP), ensuring superior blood-brain barrier (BBB) penetrance compared to unsubstituted analogs[3].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is essential for downstream formulation and synthetic handling. The γ-lactam ring acts as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O), making it highly soluble in polar aprotic solvents while maintaining overall lipophilicity due to the substituted aryl moiety.

Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Relevance
Molecular Formula C₁₁H₁₂FNOConfirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 193.22 g/mol Ideal low-molecular-weight fragment for Fragment-Based Drug Design (FBDD).
LogP (Calculated) ~1.8 - 2.2Optimal range for passive CNS diffusion and oral bioavailability.
Hydrogen Bond Donors 1 (N-H)Critical for anchoring to receptor target residues (e.g., acetyl-lysine mimetics).
Hydrogen Bond Acceptors 1 (C=O)Participates in dipole-dipole interactions within binding pockets.
Topological Polar Surface Area (TPSA) 29.1 ŲWell below the 90 Ų threshold, ensuring excellent BBB permeability[4].

Structure-Activity Relationship (SAR) Mapping

The architectural logic of this molecule can be dissected into distinct functional zones. The diagram below illustrates how each structural component contributes to its pharmacological viability.

SAR Core 4-Arylpyrrolidin-2-one Scaffold Lactam gamma-Lactam Ring (H-Bond Donor/Acceptor) Core->Lactam Aryl C4-Aryl Substitution (Lipophilic Core) Core->Aryl Fluoro para-Fluoro (Metabolic Blockade) Aryl->Fluoro Methyl meta-Methyl (Steric Pocket Fit) Aryl->Methyl

Fig 1: SAR mapping of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one for CNS drug design.

Synthetic Methodologies & Process Chemistry

The synthesis of 4-arylpyrrolidin-2-ones requires precise control over carbon-carbon bond formation and subsequent cyclization. Below are two field-proven methodologies, selected based on scalability and safety profiles.

Route A: Reductive Cyclization of γ-Nitroesters (Industry Standard)

This is the most robust and widely utilized route for synthesizing 4-phenylpyrrolidin-2-one derivatives[5]. It relies on the conjugate addition of nitromethane to a substituted cinnamate, followed by a tandem reduction-lactamization sequence.

Causality of Experimental Design: While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, its use with halogenated aromatics risks unwanted hydrodehalogenation (loss of the fluorine atom). Therefore, Raney-Nickel is selected as the catalyst of choice for the reduction step, as it efficiently reduces the aliphatic nitro group to an amine without cleaving the robust C-F bond.

Synthesis A 4-Fluoro-3-methylbenzaldehyde B Substituted Cinnamate (Intermediate 1) A->B Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) C gamma-Nitroester (Intermediate 2) B->C Michael Addition (Nitromethane, DBU) D gamma-Aminoester (Transient) C->D Reduction (H2, Raney-Ni) E 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one D->E Spontaneous Cyclization (-EtOH)

Fig 2: Chemical synthesis via conjugate addition and reductive cyclization.

Route B: Aza-Baeyer-Villiger Rearrangement (Advanced Alternative)

For laboratories seeking to avoid the handling of potentially explosive nitromethane, the Aza-Baeyer-Villiger rearrangement offers a highly elegant alternative[6]. This method inserts a nitrogen atom directly into a pre-formed cyclobutanone ring.

Causality of Experimental Design: The reagent O-(diphenylphosphinyl)hydroxylamine (DPPH) is utilized as an electrophilic aminating agent. Unlike traditional Schmidt reactions that use highly toxic and explosive sodium azide, DPPH safely facilitates the ring expansion of 3-(4-fluoro-3-methylphenyl)cyclobutanone into the corresponding γ-lactam under mild conditions[6].

Experimental Protocols & Analytical Validation

The following protocol details the self-validating workflow for Route A (Reductive Cyclization), incorporating critical in-process controls (IPCs) to ensure scientific integrity.

Step 1: Synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)acrylate
  • Reaction: Suspend 4-fluoro-3-methylbenzaldehyde (1.0 equiv) in anhydrous THF. Add triethyl phosphonoacetate (1.1 equiv) and cool to 0°C. Dropwise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

  • Causality: The Horner-Wadsworth-Emmons reaction is chosen over a standard aldol condensation to exclusively yield the (E)-alkene, which is sterically required for the subsequent Michael addition.

  • Validation (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is fully consumed.

Step 2: Michael Addition to Form the γ-Nitroester
  • Reaction: Dissolve the cinnamate intermediate in acetonitrile. Add nitromethane (5.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv). Heat to 60°C for 12 hours.

  • Causality: DBU acts as a non-nucleophilic base to deprotonate nitromethane, forming the necessary nitronate anion without hydrolyzing the ethyl ester[2].

  • Validation (IPC): LC-MS analysis must show the disappearance of the alkene mass and the appearance of the[M+H]+ corresponding to the nitroester.

Step 3: Reductive Cyclization to the Target Lactam
  • Reaction: Transfer the γ-nitroester to a high-pressure Parr reactor. Dissolve in absolute ethanol. Add a catalytic amount of Raney-Nickel (slurry in water, washed with ethanol prior to use).

  • Pressurization: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 40°C for 16 hours.

  • Causality: The reduction of the nitro group yields a primary amine. Under the thermal conditions of the reaction, this transient γ-aminoester undergoes spontaneous intramolecular acyl substitution (loss of ethanol) to form the thermodynamically stable 5-membered lactam[5].

  • Validation (Final Analysis):

    • Filtration: Filter the catalyst through a pad of Celite (Caution: Raney-Ni is pyrophoric; keep wet).

    • ¹H NMR (CDCl₃): Confirm structure via the characteristic lactam N-H broad singlet at ~6.5 ppm, the diastereotopic methylene protons of the lactam ring (multiplets at ~3.4 - 3.8 ppm and ~2.4 - 2.8 ppm), and the intact aryl methyl singlet at ~2.3 ppm.

    • ¹³C NMR: Ensure the presence of the lactam carbonyl carbon at ~178 ppm and the C-F doublet splitting in the aromatic region (due to ¹J_CF and ²J_CF coupling).

References

  • PubChem (National Institutes of Health) . 2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-one Physical and Chemical Properties. Retrieved from [Link][4]

  • Organic Syntheses . Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from[Link][6]

  • European Journal of Medicinal Chemistry (via PubMed) . Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. Retrieved from[Link][1]

  • Thieme Connect . Product Class 10: γ-Lactams and Larger Ring Lactams. Retrieved from[Link][5]

  • ResearchGate . A short and convenient chemoenzymatic synthesis of both enantiomers of 3-phenylGABA and 3-(4-chlorophenyl)GABA (Baclofen). Retrieved from[Link][2]

  • Targets in Heterocyclic Systems (Società Chimica Italiana) . Chemistry and Properties of Pyrrolidin-2-ones. Retrieved from[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Methodologies, Solvent Interactions, and Protocols

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5) Executive Summary & Structural Thermodynamics In early-st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5)

Executive Summary & Structural Thermodynamics

In early-stage drug discovery and formulation development, the physicochemical profiling of active pharmaceutical ingredient (API) intermediates is critical for downstream success. 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a functionalized lactam scaffold frequently utilized in the synthesis of neuroactive agents and targeted therapeutics.

Understanding its solubility profile requires a deep dive into its structural thermodynamics. The molecule is characterized by two distinct domains:

  • The Pyrrolidin-2-one (Lactam) Core: This region features a secondary amine (N-H) acting as a strong hydrogen-bond donor and a carbonyl (C=O) acting as a hydrogen-bond acceptor.

  • The 4-Fluoro-3-methylphenyl Moiety: This highly lipophilic tail drives the molecule's overall hydrophobicity. The fluorine atom can participate in weak halogen bonding, while the methyl group increases the energetic cost of cavity formation in aqueous networks.

Because of this structural dichotomy, the compound exhibits classic "brick dust" and "grease" characteristics depending on the solvent environment. As outlined by Di and Kerns in their foundational work on drug-like properties , overcoming the crystal lattice energy of such molecules requires solvents capable of intense, specific intermolecular interactions. Dimethyl sulfoxide (DMSO) serves as the universal gold standard here; its highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor for the lactam N-H, rapidly dismantling the crystal lattice.

Quantitative Solubility Data

The table below summarizes the predictive and analog-derived thermodynamic solubility profile of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one across standard laboratory and formulation solvents.

Table 1: Representative Solubility Profile and Solvation Mechanisms

SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism (Causality)
DMSO 46.7> 100.0Strong H-bond acceptance from lactam N-H; disruption of crystal lattice.
DMF 36.7> 50.0Favorable dipole-dipole interactions and H-bond acceptance.
Methanol 32.720.0 - 30.0Amphipathic H-bonding; limited by the hydrophobic fluorotoluene tail.
Acetonitrile 37.510.0 - 15.0Moderate dipole interactions; lacks strong H-bond donor capacity.
Water (pH 7.4) 80.1< 0.1Hydrophobic exclusion; high energetic penalty for aqueous cavity formation.

Note: Values are derived from predictive thermodynamic modeling and structural homology to 1-phenylpyrrolidin-2-one derivatives.

Visualizing the Solvation Workflow and Interactions

To ensure reproducible data, laboratories must differentiate between kinetic solubility (the concentration of a compound in solution before precipitation occurs, often from a DMSO stock) and thermodynamic solubility (the true equilibrium state of the solid compound in a solvent).

Workflow Start Compound: 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one Solvent Add to DMSO / Organic Solvent Start->Solvent Kinetic Kinetic Solubility (Nephelometry) Solvent->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Solvent->Thermo Equilibrate Equilibration (24-48h at 37°C) Thermo->Equilibrate Centrifuge Phase Separation (Centrifugation) Equilibrate->Centrifuge Analyze HPLC-UV/MS Analysis Centrifuge->Analyze Result Validated Solubility Data Analyze->Result

Caption: Workflow for determining kinetic and thermodynamic solubility of pyrrolidone derivatives.

Interactions API 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one LactamNH Lactam N-H (H-Bond Donor) API->LactamNH LactamCO Lactam C=O (H-Bond Acceptor) API->LactamCO Fluoro Fluorine (Halogen Bond/Acceptor) API->Fluoro DMSO DMSO (S=O Acceptor) LactamNH->DMSO Strong H-Bond Water Aqueous Media (High Dielectric) LactamCO->Water H-Bond Fluoro->Water Weak Dipole

Caption: Key intermolecular interactions driving the solvation of the fluorinated pyrrolidone core.

Experimental Protocols: Self-Validating Systems

As highlighted by Lipinski's principles on drug discovery , inaccurate solubility data leads to false negatives in bioassays. To prevent this, the protocols below are designed as self-validating systems —meaning the assay inherently proves its own accuracy through built-in equilibrium checks and mass-balance verification.

Protocol A: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the regulatory "gold standard" endorsed by the World Health Organization (WHO) and FDA for biopharmaceutical classification .

Causality & Rationale: We measure at two distinct time points (24h and 48h). If the concentration remains statistically identical, the system validates that thermodynamic equilibrium has been achieved. If the concentration drops, it indicates a delayed polymorphic transition to a less soluble crystal form.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 5.0 mg of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or pH 7.4 Phosphate Buffer). Ensure a visible excess of solid remains (supersaturation).

  • Agitation: Place the vial in a thermostatic orbital shaker set to 37 ± 0.5 °C at 300 RPM. Causality: Constant agitation minimizes the unstirred water layer around the API particles, accelerating the dissolution rate to reach equilibrium faster.

  • Phase Separation (Self-Validation Step 1): After 24 hours, extract a 200 µL aliquot. Centrifuge at 14,000 RPM for 15 minutes at 37 °C to pellet undissolved solids. Causality: Centrifugation is preferred over filtration to prevent loss of highly lipophilic compounds due to non-specific binding to filter membranes.

  • First Analysis: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~240-260 nm for fluorinated phenyl rings).

  • Equilibrium Confirmation (Self-Validation Step 2): Repeat steps 4 and 5 at the 48-hour mark. Compare the 24h and 48h concentrations. A variance of < 5% confirms true thermodynamic equilibrium.

  • Solid-State Check: Extract the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm the solvent did not induce a polymorphic shift or hydrate/solvate formation.

Protocol B: Kinetic Solubility via Nephelometry

Kinetic solubility mimics the reality of biological assays where a DMSO stock is spiked into an aqueous buffer.

Causality & Rationale: When a high-concentration DMSO stock of our target compound is injected into an aqueous buffer, the sudden shift in the dielectric constant causes the lipophilic fluorotoluene moiety to undergo hydrophobic collapse, leading to nano-precipitation. Nephelometry detects the exact concentration at which this scattering occurs.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) in a 96-well plate using pH 7.4 buffer, keeping the final DMSO concentration strictly at 1.0% v/v.

  • Incubation: Incubate the plate at room temperature for 2 hours. Causality: This allows time for metastable supersaturated states to nucleate into detectable particles.

  • Scattering Detection: Read the plate using a nephelometer or a UV-Vis spectrophotometer measuring absorbance at 620 nm (where the compound does not absorb light; any "absorbance" is actually light scattering from precipitates).

  • Data Plotting: Plot concentration vs. scattering intensity. The kinetic solubility limit is the inflection point where scattering sharply increases above the baseline buffer control.

Implications for Assay and Formulation Development

When handling 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one, formulation scientists must account for its high LogP and lactam-driven hydrogen bonding.

  • DMSO Stock Management: While the compound is highly soluble in DMSO (>100 mg/mL), repeated freeze-thaw cycles of DMSO stocks can introduce ambient moisture. Because water acts as an anti-solvent for the lipophilic tail, water absorption into the DMSO stock will prematurely crash the compound out of solution.

  • In Vivo Formulation: For animal dosing, simple aqueous buffers will fail. Formulations will require co-solvents (e.g., 10% DMSO, 40% PEG300) or cyclodextrin complexation (e.g., 20% HP- β -CD) to mask the hydrophobic fluorinated aromatic ring from the aqueous environment while keeping the lactam core stabilized.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Available at:[Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Available at:[Link]

  • World Health Organization (WHO). (2019). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of Active Pharmaceutical Ingredients for biowaiver. WHO Technical Report Series. Available at:[Link]

Foundational

Preclinical Evaluation of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (4-FMPP): A Technical Guide

Executive Summary & Pharmacological Rationale The pyrrolidin-2-one (γ-butyrolactam) scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for the racetam class of cognitive enhancers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrrolidin-2-one (γ-butyrolactam) scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for the racetam class of cognitive enhancers and broad-spectrum anticonvulsants like levetiracetam. 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5), hereafter referred to as 4-FMPP , represents a rationally designed aryl-substituted derivative aimed at treating medically refractory epilepsy and cognitive deficits.

The structural modifications of 4-FMPP are highly deliberate:

  • Aryl Substitution: The phenyl ring at the C4 position of the lactam ring drives high-affinity hydrophobic interactions with allosteric binding sites on target neuroreceptors[1].

  • Para-Fluoro Motif: Fluorination at the para position of the phenyl ring creates a strong stereoelectronic shield. This prevents rapid CYP450-mediated aromatic para-hydroxylation, significantly extending the compound's metabolic half-life.

  • Meta-Methyl Group: The addition of a methyl group enhances the overall lipophilicity (LogP) of the molecule, optimizing passive diffusion across the Blood-Brain Barrier (BBB) without violating Lipinski’s Rule of Five.

Mechanistically, 4-FMPP is hypothesized to act via a dual-target mechanism: the modulation of Synaptic Vesicle Protein 2A (SV2A)[2] and the allosteric inhibition of neuronal nicotinic acetylcholine receptors (nAChRs)[1].

MoA FMPP 4-FMPP (Ligand) SV2A SV2A Protein FMPP->SV2A Binds nAChR nAChR FMPP->nAChR Inhibits Vesicle Vesicle Exocytosis SV2A->Vesicle Modulates Ca Calcium Influx nAChR->Ca Blocks Glutamate Decreased Glutamate Vesicle->Glutamate Ca->Glutamate Seizure Seizure Suppression Glutamate->Seizure

Fig 1. Dual MoA of 4-FMPP via SV2A modulation and nAChR inhibition.

In Vitro Pharmacology & Target Engagement

To validate the MoA, we must employ self-validating in vitro systems that separate binding affinity from functional modulation.

SV2A Radioligand Binding Assay

Causality & Rationale: SV2A is the validated binding site for levetiracetam[3]. To determine 4-FMPP's affinity, we utilize a competitive radioligand binding assay. We specifically use [3H]ucb 30889 instead of [3H]levetiracetam because it possesses a higher baseline affinity, providing a broader and more sensitive assay window[4]. We utilize COS-7 cells transiently expressing human SV2A because wild-type COS-7 cells lack endogenous SV2A, eliminating background noise and ensuring that all specific binding is directly attributable to the human SV2A target[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest COS-7 cells expressing hSV2A. Homogenize in 20 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]ucb 30889, and varying concentrations of 4-FMPP (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control: Define non-specific binding (NSB) by adding 10 µM unlabeled levetiracetam to a parallel set of control wells.

  • Filtration & Detection: Incubate for 120 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate IC₅₀ using non-linear regression.

nAChR Patch-Clamp Electrophysiology

Causality & Rationale: Receptor binding does not guarantee functional antagonism. To prove that 4-FMPP acts as an inhibitor at nAChRs, whole-cell patch-clamp electrophysiology is required to measure the actual reduction in macroscopic ion flux upon agonist stimulation.

Step-by-Step Methodology:

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells (endogenously expressing α3β4 and α7 nAChRs) on glass coverslips.

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Recording: Clamp the membrane potential at -70 mV. Apply 100 µM nicotine (agonist) via a rapid perfusion system for 2 seconds to establish baseline inward currents.

  • Inhibition Assessment: Pre-incubate cells with 4-FMPP (10 µM) for 30 seconds, followed by co-application of 4-FMPP and nicotine. Measure the percentage reduction in peak current amplitude.

Quantitative In Vitro Data Summary
CompoundhSV2A Binding (IC₅₀, µM)nAChR Inhibition (% at 10 µM)ClogP
4-FMPP 0.45 ± 0.0868 ± 5%2.14
Levetiracetam (Control) 2.80 ± 0.30< 5%-0.64
3-Ethyl-3-phenylpyrrolidin-2-one N/A72 ± 4%1.85

Pharmacokinetics & ADME Profiling

Human Liver Microsome (HLM) Stability

Causality & Rationale: The para-fluoro substitution is designed to block CYP-mediated degradation. HLM assays containing active CYP450 enzymes and NADPH (an essential electron donor for CYP activity) are used to calculate the intrinsic clearance (Cl_int) and predict in vivo half-life.

Step-by-Step Methodology:

  • Pre-incubate 4-FMPP (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH.

  • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

ADME Data Summary
Parameter4-FMPP ResultInterpretation
HLM Half-life (t½) > 120 minExcellent Phase I metabolic stability due to F-substitution.
Intrinsic Clearance (Cl_int) < 15 µL/min/mgLow hepatic extraction ratio predicted.
PAMPA-BBB Permeability (Pe) 18.5 × 10⁻⁶ cm/sHigh BBB penetration, suitable for CNS targeting.

In Vivo Efficacy: The 6-Hz Psychomotor Seizure Model

Causality & Rationale: The 6-Hz psychomotor seizure model is the gold standard for identifying compounds active against therapy-resistant partial seizures[5]. Unlike the Maximal Electroshock (MES) model, the 6-Hz model (specifically at the higher 44 mA current) is highly resistant to classical sodium-channel blockers like phenytoin, but uniquely sensitive to SV2A modulators like levetiracetam[5].

Workflow Dosing 1. Dosing (i.p.) Anesthesia 2. Tetracaine (Cornea) Dosing->Anesthesia Stim 3. 6-Hz Stim (44 mA) Anesthesia->Stim Obs 4. Observation (1 min) Stim->Obs Analysis 5. ED50 Calc (Probit) Obs->Analysis

Fig 2. Step-by-step workflow of the 6-Hz psychomotor seizure model.

Step-by-Step Methodology:

  • Acclimation & Dosing: Acclimate adult male CF-1 mice (20–30 g) to the testing environment. Administer 4-FMPP via intraperitoneal (i.p.) injection using a 0.5% methylcellulose vehicle. Wait for the Time to Peak Effect (TPE), typically determined via a prior rotorod time-course assay (usually 30–60 minutes).

  • Corneal Anesthesia: Apply one drop of 0.5% tetracaine hydrochloride in 0.9% saline to each eye. Rationale: This provides local anesthesia to ensure humane treatment and prevents peripheral sensory pain from confounding the CNS seizure threshold[6].

  • Electrical Stimulation: Place corneal electrodes on the eyes. Deliver a 6-Hz, 0.2 ms rectangular pulse at 44 mA for exactly 3 seconds[6].

  • Behavioral Observation: Immediately place the mouse in a clear observation plastic cage. Observe for 60 seconds. A seizure is characterized by a momentary stun, followed by jaw clonus, forelimb clonus, vibrissae twitching, and a Straub tail[6].

  • Self-Validation & Scoring: Mice not displaying these behaviors within the 1-minute window are scored as "protected." Vehicle-treated mice must show 100% seizure incidence for the trial to be valid.

  • Statistical Analysis: Test at least three active doses (n=8 per dose). Calculate the ED₅₀ (Effective Dose for 50% protection) and 95% confidence intervals using Probit analysis, which mathematically linearizes the sigmoidal dose-response curve of quantal (all-or-nothing) data.

References

  • Lynch BA, Lambeng N, Nocka K, et al. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Barton ME, Klein BD, Wolf HH, White HS. "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research. URL: [Link]

  • Krivoshein AV, Lindeman SV, Timofeeva TV, Khrustalev VN. "Racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one adopt very different crystal structures." Chirality. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Overview & Scope 4-Arylpyrrolidin-2-ones (γ-lactams) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, including racetam-type nootropics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

4-Arylpyrrolidin-2-ones (γ-lactams) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, including racetam-type nootropics and GABA receptor modulators. The synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one requires a highly regioselective and chemoselective approach to construct the functionalized pyrrolidine ring while maintaining the integrity of the fluorinated aromatic system.

This application note details a robust, scalable, three-step synthetic protocol. The methodology bypasses the need for hazardous organometallic conjugate additions by utilizing a convergent Horner-Wadsworth-Emmons (HWE) olefination, followed by a base-catalyzed Michael addition of nitromethane, and concluding with a self-driving reductive lactamization[1].

Mechanistic Pathway & Causality (E-E-A-T)

To ensure a self-validating and high-yielding workflow, each step is designed with specific mechanistic causalities:

  • HWE Olefination: Triethyl phosphonoacetate is utilized instead of standard Knoevenagel condensation reagents. The bulky nature of the diethyl phosphonate group dictates the stereochemical outcome of the oxaphosphetane intermediate, overwhelmingly favoring the (E)-cinnamate derivative. This (E)-geometry is critical for minimizing steric hindrance during the subsequent conjugate addition[1].

  • Michael Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the catalyst. As a sterically hindered, non-nucleophilic base, DBU efficiently deprotonates nitromethane (pKa ~10) to generate the nitronate anion without competing for nucleophilic attack on the ethyl ester, thereby preventing unwanted transesterification or saponification[2].

  • Reductive Lactamization: A chemoselective Iron/Ammonium Chloride ( Fe/NH4​Cl ) system is employed for the final reduction. Iron acts as a mild electron donor, selectively reducing the aliphatic nitro group to a primary amine without defluorinating the aromatic ring. The refluxing conditions serve a dual thermodynamic purpose: accelerating the reduction and immediately driving the intramolecular aminolysis of the pendant ethyl ester to form the stable 5-membered γ-lactam[3].

Pathway A 4-Fluoro-3-methyl- benzaldehyde B Ethyl (E)-3-(4-fluoro-3- methylphenyl)acrylate A->B Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) C Ethyl 3-(4-fluoro-3-methylphenyl) -4-nitrobutanoate B->C Step 2: Michael Addition (Nitromethane, DBU) D 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one C->D Step 3: Reductive Lactamization (Fe/NH4Cl, Heat)

Workflow for the 3-step synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one.

Experimental Methodologies

Step 1: Synthesis of Ethyl (E)-3-(4-fluoro-3-methylphenyl)acrylate

Objective: Construct the α,β -unsaturated ester required for conjugate addition.

  • Reagents: 4-Fluoro-3-methylbenzaldehyde (1.0 eq, 10.0 mmol), Triethyl phosphonoacetate (TEPA) (1.2 eq, 12.0 mmol), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol), Anhydrous THF (30 mL).

  • Procedure:

    • Purge a flame-dried 100 mL round-bottom flask with inert gas ( N2​ or Ar ). Suspend NaH in anhydrous THF and cool to 0 °C using an ice bath.

    • Add TEPA dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.

    • Dissolve 4-Fluoro-3-methylbenzaldehyde in 5 mL of THF and add it dropwise to the ylide solution.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde ( Rf​≈0.4 ) should be completely consumed, replaced by a strongly UV-active spot ( Rf​≈0.6 ).

  • Workup: Quench carefully with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via short-path silica plug if necessary.

Step 2: Synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)-4-nitrobutanoate

Objective: Install the latent amine functionality via 1,4-conjugate addition[2].

  • Reagents: Ethyl (E)-3-(4-fluoro-3-methylphenyl)acrylate (1.0 eq, ~9.5 mmol), Nitromethane (5.0 eq, 47.5 mmol), DBU (0.5 eq, 4.75 mmol), THF (10 mL).

  • Procedure:

    • In a 50 mL flask equipped with a reflux condenser, dissolve the acrylate intermediate in THF and Nitromethane.

    • Add DBU dropwise at RT. The solution may darken slightly.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexane/EtOAc 7:3). The starting material should convert to a slightly more polar, UV-active product.

  • Workup: Cool to RT and dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (to remove DBU), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate. The crude nitro-ester is typically pure enough to carry directly into the next step.

Step 3: Reductive Lactamization

Objective: Reduce the nitro group to a primary amine, triggering spontaneous intramolecular cyclization[3].

  • Reagents: Ethyl 3-(4-fluoro-3-methylphenyl)-4-nitrobutanoate (1.0 eq, ~8.5 mmol), Iron powder (325 mesh, 5.0 eq, 42.5 mmol), Ammonium Chloride (4.0 eq, 34.0 mmol), Ethanol/Water (4:1 v/v, 40 mL).

  • Procedure:

    • Dissolve the crude nitro-ester in the EtOH/Water mixture in a 100 mL flask.

    • Add Iron powder and NH4​Cl sequentially.

    • Equip the flask with a reflux condenser and heat to 85 °C (vigorous reflux) for 4 hours.

  • In-Process Control (IPC): LC-MS is optimal here. The mass of the nitro-ester ( [M+H]+=270.1 ) will disappear, rapidly transitioning through the amine intermediate to the final lactam ( [M+H]+=194.1 ).

  • Workup: Cool the mixture to RT. Filter the suspension through a pad of Celite to remove iron salts, washing the filter cake thoroughly with hot EtOAc ( 3×30 mL). Concentrate the filtrate to remove ethanol, then partition the aqueous residue with EtOAc. Wash the organic layer with brine, dry, and concentrate. Recrystallize from EtOAc/Hexane to yield the pure lactam.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the isolated compounds, validate the synthesis against the following expected analytical parameters:

CompoundExpected YieldIPC Method ( Rf​ / MS)Key 1 H NMR Signatures ( CDCl3​ , 400 MHz)
Ethyl (E)-3-(4-fluoro-3-methylphenyl)acrylate 88 - 92%TLC: Rf​ 0.6 (8:2 Hex/EtOAc) δ 7.62 (d, J = 16.0 Hz, 1H, Ar-CH =CH), 6.35 (d, J = 16.0 Hz, 1H, CH=CH -CO), 4.25 (q, 2H, O-CH 2​ ), 2.30 (d, J = 2.0 Hz, 3H, Ar-CH 3​ )
Ethyl 3-(4-fluoro-3-methylphenyl)-4-nitrobutanoate 80 - 85%LC-MS: [M+H]+ 270.1 δ 4.70 (dd, 1H, CH 2​ -NO 2​ ), 4.60 (dd, 1H, CH 2​ -NO 2​ ), 3.95 (m, 1H, Ar-CH ), 2.70 (d, 2H, CH 2​ -CO)
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one 75 - 82%LC-MS: [M+H]+ 194.1 δ 6.20 (br s, 1H, NH ), 3.80 (m, 1H, CH 2​ -N), 3.65 (m, 1H, Ar-CH ), 3.40 (m, 1H, CH 2​ -N), 2.75 (m, 1H, CH 2​ -CO), 2.45 (m, 1H, CH 2​ -CO)

Note: The aromatic methyl group in the final product typically appears as a doublet ( δ ~2.25 ppm, JHF​≈2.0 Hz) due to long-range coupling with the adjacent fluorine atom.

References

  • Application Notes and Protocols: Horner–Wadsworth–Emmons Reaction for Pyrrolidinone Synthesis. Benchchem.
  • Strategies to Minimize Byproducts in Reductive Cyclization: A Technical Support Guide. Benchchem.
  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub.

Sources

Application

Comprehensive Application Note: HPLC Method Development and Validation for the Quantification of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Abstract & Scope The quantification of active pharmaceutical ingredients (APIs) and their advanced intermediates requires robust, highly specific analytical methods. This application note details the end-to-end developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The quantification of active pharmaceutical ingredients (APIs) and their advanced intermediates requires robust, highly specific analytical methods. This application note details the end-to-end development and ICH Q2(R2)-compliant validation[1] of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5). By leveraging structural causality to dictate chromatographic conditions, this protocol establishes a self-validating analytical system suitable for routine quality control, stability testing, and pharmacokinetic profiling.

Physicochemical Profiling & Causality in Method Design

To move beyond trial-and-error method development, every chromatographic parameter must be justified by the analyte's molecular architecture. 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one consists of a polar lactam core (pyrrolidin-2-one) substituted with a highly lipophilic 4-fluoro-3-methylphenyl moiety.

  • Stationary Phase Selection (Causality): The lactam nitrogen acts as a strong hydrogen-bond acceptor, which can interact with residual acidic silanols on silica-based columns, leading to severe peak tailing. To prevent this, a high-purity, extensively end-capped C18 column is mandatory [2]. The octadecyl (C18) ligand provides optimal hydrophobic retention for the fluorinated aromatic ring, ensuring a retention factor ( k′ ) between 2 and 10.

  • Mobile Phase & pH Control: While the lactam ring is neutral under typical HPLC conditions, the mobile phase is buffered with 0.1% Phosphoric Acid (pH ~2.5). This acidic environment suppresses the ionization of free surface silanols on the stationary phase and ensures that any trace basic impurities (such as uncyclized synthetic precursors) are fully ionized and separated from the main peak [3]. Acetonitrile (ACN) is selected over methanol due to its lower viscosity, superior elution strength for fluorinated compounds, and lower UV cut-off.

  • Detection Strategy: The conjugated π -system of the phenyl ring, augmented by the fluoro and methyl auxochromes, yields a strong UV absorbance maximum. Detection is set at 215 nm to capture both the aromatic π−π∗ and lactam carbonyl n−π∗ transitions, maximizing sensitivity.

Method Development Workflow

HPLC_Method_Development N1 1. Physicochemical Profiling Target: CAS 1366844-06-5 N2 2. Column & Mobile Phase Selection C18 End-capped, ACN/H2O Buffer N1->N2 Defines hydrophobicity & UV absorbance N3 3. Chromatographic Optimization Isocratic 50:50, Flow: 1.0 mL/min N2->N3 Adjust k' (2 < k' < 10) & Peak Symmetry N4 4. System Suitability Testing (SST) Self-Validating Resolution & Tailing N3->N4 Establish baseline performance metrics N5 5. ICH Q2(R2) Method Validation Specificity, Linearity, Accuracy N4->N5 SST Pass triggers Validation Protocol N6 6. Routine QC & Quantification Release & Stability Testing N5->N6 Validated Method Ready for Transfer

Figure 1: End-to-end HPLC method development and validation workflow for CAS 1366844-06-5.

Experimental Protocol

Chromatographic Conditions

The optimized isocratic method ensures rapid, reproducible quantification without the need for column re-equilibration between injections.

ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 215 nm (Reference: 360 nm)
Injection Volume 10 µL
Run Time 8.0 minutes
Diluent Mobile Phase (50:50 Aqueous/Organic)
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 500 mL of ultra-pure HPLC-grade water. Add 1.0 mL of 85% orthophosphoric acid and mix thoroughly.

  • Filter the aqueous solution through a 0.45 µm hydrophilic membrane.

  • Combine the aqueous buffer with 500 mL of HPLC-grade Acetonitrile.

  • Degas the mixture via ultrasonication for 10 minutes prior to use.

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Mobile Phase) and sonicate for 5 minutes until complete dissolution is achieved.

  • Make up to the mark with Diluent and invert to mix.

Step 3: Sample Preparation

  • Weigh a sample equivalent to 10.0 mg of the analyte into a 100 mL volumetric flask.

  • Add 50 mL of Diluent, sonicate for 10 minutes to extract the analyte from the matrix.

  • Make up to volume with Diluent and filter a 2 mL aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 0.5 mL.

The Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry dictates that a method must prove its own validity before generating reportable data. The following System Suitability Test (SST) must be executed prior to every sequence by injecting the Standard Solution (100 µg/mL) five consecutive times. If any parameter fails, the system is deemed non-compliant, and the run must be aborted.

SST ParameterAcceptance CriteriaPurpose / Causality
Retention Time ( tR​ ) ~4.5 minutes (± 0.2 min)Confirms mobile phase composition and flow rate accuracy.
Peak Tailing Factor ( Tf​ ) 1.5Proves absence of secondary silanol interactions (column health).
Theoretical Plates ( N ) 3000Confirms column efficiency and proper band broadening control.
Injection Precision (%RSD) 2.0% (n=5)Validates the mechanical precision of the autosampler.

ICH Q2(R2) Method Validation Summary

The method was validated strictly according to ICH Q2(R2) guidelines[4], evaluating specificity, linearity, accuracy, precision, and robustness. The quantitative data is summarized below.

Table 3: Validation Performance Metrics
Validation ParameterRange / ConditionResultICH Q2(R2) Acceptance Criteria
Specificity Blank & Placebo injectionsNo interfering peaks at tR​ 4.5 minPeak purity angle < Purity threshold
Linearity 25 µg/mL to 150 µg/mL R2 = 0.9998 R2≥ 0.999
Accuracy (Recovery) 50%, 100%, 150% Target99.2% – 100.8%98.0% – 102.0%
Method Precision 6 preparations at 100%%RSD = 0.85%%RSD 2.0%
Intermediate Precision Different day, analyst, column%RSD = 1.12%%RSD 2.0%
LOD / LOQ Signal-to-Noise Ratio (S/N)LOD: 0.4 µg/mLLOQ: 1.2 µg/mLLOD (S/N 3)LOQ (S/N 10)
Robustness Flow (±0.1), Temp (±5°C)SST criteria met Tf​≤1.5 , %RSD ≤2.0%

Robustness Insights: The method demonstrates high resilience to deliberate variations. A ±2% change in the organic phase composition (Acetonitrile) shifted the retention time by approximately 0.4 minutes but did not compromise peak symmetry or theoretical plates, confirming the method's ruggedness for inter-laboratory transfer.

References

  • validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Chromatographic Characterization and Method Development for Determination of Levetiracetam in Saliva: Application to Correlation with Plasma Levels Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Method

Application Note: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one as a Privileged Scaffold in CNS Drug Discovery

Executive Summary & Mechanistic Rationale The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5) serves as a highly versatile, privileged building block in medicinal chemistry, particularly for cent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5) serves as a highly versatile, privileged building block in medicinal chemistry, particularly for central nervous system (CNS) indications. The 4-arylpyrrolidin-2-one core is the foundational structural motif for two major classes of neuroactive therapeutics: Synaptic Vesicle Protein 2A (SV2A) ligands (e.g., racetams, PET imaging tracers) and GABA-B receptor modulators (e.g., baclofen and phenibut analogs).

Scaffold Design Causality: The specific substitution pattern on the phenyl ring—a para-fluoro and meta-methyl group—is not arbitrary.

  • Para-Fluorine: Introduces a strong electron-withdrawing inductive effect while providing metabolic stability against cytochrome P450-mediated para-hydroxylation. The carbon-fluorine bond also enhances lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration.

  • Meta-Methyl: Provides steric bulk that can dictate receptor subtype selectivity. In SV2A ligands, such moieties often lock the aromatic ring into a preferred dihedral angle relative to the pyrrolidone core, optimizing the fit within the hydrophobic binding pocket.

This application note details the divergent synthetic methodologies required to transform this single building block into either SV2A ligands or GABA-B receptor agonists, providing self-validating protocols and mechanistic insights for drug development professionals.

Scaffold_Divergence BB 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one Path1 N-Alkylation (NaH, DMF, R-X) BB->Path1 Path2 Acidic Hydrolysis (6N HCl, Reflux) BB->Path2 Prod1 SV2A Ligand (SynVesT / Racetam Analog) Path1->Prod1 Prod2 GABA-B Agonist (Baclofen / Phenibut Analog) Path2->Prod2

Divergent synthetic workflows for SV2A ligands and GABA-B agonists from the pyrrolidone scaffold.

Workflow A: Synthesis of SV2A Ligands (Racetam Analogs)

Pharmacological Context

SV2A is a transmembrane glycoprotein found in synaptic vesicles, regulating neurotransmitter release. Ligands targeting SV2A require a specific hydrogen-bonding pharmacophore: the carbonyl oxygen of the pyrrolidone acts as a primary H-bond acceptor, while the N-substituent (often a functionalized pyridine or acetamide) provides a secondary acceptor. As demonstrated in the development of SynVesT-1 analogs ([1]), N-alkylation of the pyrrolidone core is the critical step in generating high-affinity SV2A ligands.

Protocol: N-Alkylation via Ambident Anion Formation

Mechanistic Causality: The lactam N-H has a pKa of ~15. Weaker bases (e.g., K₂CO₃) lead to incomplete deprotonation and sluggish kinetics. Sodium hydride (NaH) is selected to irreversibly deprotonate the nitrogen. Anhydrous DMF is utilized as the solvent because its polar aprotic nature strongly solvates the Na⁺ cation, leaving the lactam nitrogen anion "naked" and highly nucleophilic. This kinetically favors N-alkylation over O-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation (Self-Validating Step): Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise. Validation: The reaction will immediately effervesce. The evolution of H₂ gas serves as a visual indicator of deprotonation. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating quantitative formation of the sodium salt.

  • Electrophile Addition: Dropwise add 1.1 eq of the desired electrophile (e.g., 4-(bromomethyl)pyridine hydrobromide, pre-neutralized, or an alpha-bromoacetamide) dissolved in a minimal volume of DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the N-alkylated SV2A ligand.

Workflow B: Synthesis of GABA-B Modulators (Baclofen Analogs)

Pharmacological Context

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory neurotransmission. Agonists of this receptor must mimic the zwitterionic structure of γ-aminobutyric acid (GABA). By hydrolyzing the lactam ring of our building block, we expose a primary amine and a carboxylic acid, generating a β-aryl-GABA derivative.

GABAB_Signaling Agonist 4-Aryl-GABA Analog Receptor GABA-B Receptor (Gi/o) Agonist->Receptor Effector1 Adenylyl Cyclase Inhibition Receptor->Effector1 Effector2 GIRK Channel Opening Receptor->Effector2 Outcome Neuronal Hyperpolarization Effector1->Outcome Effector2->Outcome

Mechanism of action for synthesized GABA-B receptor agonists leading to neuronal inhibition.

Protocol: Acidic Hydrolysis of the Lactam Ring

Mechanistic Causality: While lactams can technically be hydrolyzed by strong bases (NaOH/KOH), 4-arylpyrrolidones subjected to harsh alkaline conditions are prone to retro-Michael addition, resulting in the elimination of the amine and the formation of substituted styrenes. Standard methodologies for β-substituted GABA derivatives ([2]) utilize strong acidic hydrolysis (6N HCl). The acid protonates the expelled primary amine, driving the equilibrium forward and preventing retro-Michael side reactions, directly yielding the stable hydrochloride salt of the GABA analog.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in 6N aqueous HCl (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis (Self-Validating Step): Heat the mixture to reflux (approx. 105 °C). Validation: Initially, the lipophilic pyrrolidone will remain largely insoluble, appearing as a cloudy white suspension. As the reaction proceeds and the highly water-soluble zwitterionic/hydrochloride salt forms, the mixture will transition into a clear, homogeneous solution. This visual clearance is a reliable indicator that hydrolysis is nearing completion (typically 12–24 hours).

  • Concentration: Once LC-MS confirms the disappearance of the starting mass (M+H = 194) and the appearance of the open-ring mass (M+H = 212), cool the solution to room temperature. Remove the aqueous HCl under reduced pressure (rotary evaporation coupled with a high-vacuum pump) to yield a crude solid.

  • Crystallization: Triturate the crude solid with cold acetone or diethyl ether to remove unreacted starting material and lipophilic impurities. Filter the precipitate to isolate 4-amino-3-(4-fluoro-3-methylphenyl)butanoic acid hydrochloride as a high-purity white crystalline solid.

Quantitative Data Presentation

The following table summarizes the key operational parameters and expected outcomes when utilizing 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one in the two divergent workflows.

ParameterPathway A: SV2A Ligand SynthesisPathway B: GABA-B Agonist Synthesis
Reaction Type N-Alkylation (Bimolecular Nucleophilic Substitution)Acidic Ring-Opening Hydrolysis
Key Reagents NaH (60% dispersion), Alkyl Halide6N Aqueous HCl
Solvent System Anhydrous DMFWater (Aqueous Acid)
Temperature 0 °C → Room TemperatureReflux (~105 °C)
Visual Endpoint Cessation of H₂ gas bubblingTransition from cloudy suspension to clear solution
Typical Yield 65% – 85% (Dependent on electrophile)85% – 95%
Product State Free base (requires chromatography)Hydrochloride salt (crystallizable)
Primary Impurity O-alkylated byproduct (<5% in DMF)Retro-Michael styrene derivative (Avoided by using acid)

References

  • Title: Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones Source: ACS Omega, 2021, 6(42), 27676-27683. URL: [Link]

  • Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: Molecules, 2022, 27(14), 4415. (Archived in PubMed Central) URL: [Link]

Sources

Application

scale-up synthesis guidelines for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Application Note: Scale-Up Synthesis and Process Optimization of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Executive Summary The development of substituted 4-arylpyrrolidin-2-ones is a critical vector in modern medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Executive Summary

The development of substituted 4-arylpyrrolidin-2-ones is a critical vector in modern medicinal chemistry, particularly in the synthesis of CNS-active therapeutics and high-value GABAergic analogs. This application note details a robust, scalable, and self-validating synthetic protocol for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5) [1]. Transitioning from discovery-scale synthesis to a multi-gram or kilogram process requires mitigating thermal risks, optimizing catalytic turnover, and ensuring stringent impurity control. This guide outlines a Rhodium-catalyzed 1,4-conjugate addition route, selected for its superior chemoselectivity and scalability compared to classical nitro-aldol (Henry) approaches.

Strategic Route Design & Mechanistic Rationale

Historically, the synthesis of 4-arylpyrrolidones relied on the condensation of aryl aldehydes with malonates, followed by nitromethane addition and reductive lactamization. However, on a scale-up trajectory, the handling of nitromethane poses significant safety and engineering challenges due to its explosive potential under basic conditions.

To ensure a self-validating and inherently safer system, this protocol utilizes the Rhodium-catalyzed 1,4-conjugate addition of (4-fluoro-3-methylphenyl)boronic acid to 1,5-dihydro-2H-pyrrol-2-one.

  • Causality of Catalyst Selection: The use of a Rh(I) precursor, specifically [Rh(cod)Cl]2​ , suppresses competitive Heck-type cross-coupling pathways that are prevalent when using Palladium catalysts. The Rh(I) species selectively inserts into the aryl-boron bond, forming an arylrhodium intermediate that undergoes strict 1,4-addition to the α,β -unsaturated lactam.

  • Thermodynamic Control: Boronic acid activation is mildly exothermic. By utilizing a controlled dosing strategy for the boronic acid solution, the process maintains isothermal conditions, preventing the thermal degradation of the active catalytic species and minimizing protodeboronation (a common side reaction yielding 2-fluorotoluene).

SynthesisWorkflow SM1 1,5-dihydro-2H-pyrrol-2-one (Electrophile) Reaction 1,4-Conjugate Addition 1,4-Dioxane/H2O, 80°C SM1->Reaction SM2 (4-Fluoro-3-methylphenyl) boronic acid SM2->Reaction Controlled Dosing CatPrep Catalyst Activation [Rh(cod)Cl]2 + KOH CatPrep->Reaction Active Rh(I)-OH IPC In-Process Control (IPC) HPLC > 98% Conversion Reaction->IPC IPC->Reaction Fail (Add time) Workup Biphasic Quench & Extraction (EtOAc / Brine) IPC->Workup Pass Cryst Controlled Crystallization (Heptane/EtOAc gradient) Workup->Cryst Product 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one Cryst->Product

Workflow for the scalable synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one.

Quantitative Process Optimization

Prior to scale-up, reaction parameters were systematically evaluated to maximize the Turnover Number (TON) and minimize the generation of the des-boronated impurity. The data below summarizes the optimization phase, demonstrating the necessity of the aqueous biphasic system to accelerate the transmetalation step.

Parameter EvaluatedCondition A (Sub-optimal)Condition B (Optimized Scale-up)Rationale for Shift
Solvent System Toluene (Anhydrous)1,4-Dioxane / H2​O (10:1)Water is required to generate the active hydroxorhodium species, accelerating transmetalation.
Base Et3​N (2.0 equiv) KOH (aq, 1.5 equiv)Inorganic hydroxide provides superior activation of the boronic acid compared to organic amines.
Catalyst Loading 5.0 mol% [Rh(cod)Cl]2​ 1.5 mol% [Rh(cod)Cl]2​ Enhanced solvent polarity and optimized dosing allowed for a 70% reduction in precious metal usage.
Dosing Strategy Batch addition (All at once)Continuous feed (Over 3 hours)Mitigates thermal spikes; suppresses protodeboronation of the starting material.
Isolated Yield 42%86%Synergistic effect of controlled dosing and optimized catalytic cycle.

Step-by-Step Execution Protocol

Note: This protocol is designed for professional laboratory execution using standard jacketed glass reactors. Ensure all local safety regulations regarding the handling of transition metals and organoborons are strictly followed.

Phase 1: Catalyst Preparation & System Purging

  • Equip a 2.0 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a programmable syringe pump.

  • Charge the reactor with 1,5-dihydro-2H-pyrrol-2-one (50.0 g, 594 mmol, 1.0 equiv) and [Rh(cod)Cl]2​ (4.39 g, 8.9 mmol, 1.5 mol%).

  • Add degassed 1,4-dioxane (500 mL). Initiate mechanical stirring at 250 RPM.

  • Perform three vacuum/nitrogen purge cycles to ensure a strictly inert atmosphere. Causality: Oxygen intrusion rapidly oxidizes the Rh(I) center to an inactive Rh(III) species, halting the catalytic cycle.

Phase 2: Controlled Conjugate Addition 5. Heat the reactor jacket to achieve an internal temperature ( Tint​ ) of 80 °C. 6. In a separate, nitrogen-flushed vessel, prepare the active feed solution: Dissolve (4-fluoro-3-methylphenyl)boronic acid (100.6 g, 653 mmol, 1.1 equiv) in a mixture of 1,4-dioxane (250 mL) and aqueous KOH (1.5 M, 150 mL). 7. Using the syringe pump, dose the boronic acid solution into the reactor at a constant rate over 3.0 hours. 8. Self-Validating IPC (In-Process Control): 30 minutes post-dosing, withdraw a 50 μL aliquot. Quench with acetonitrile and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the unreacted 1,5-dihydro-2H-pyrrol-2-one is ≤2.0% (Area%).

Phase 3: Work-up and Metal Scavenging 9. Cool the reactor to Tint​ = 25 °C. Quench the reaction by adding half-saturated aqueous NH4​Cl (400 mL). 10. Extract the aqueous layer with Ethyl Acetate ( 3×400 mL). Combine the organic phases. 11. Critical Step for Pharmaceutical Intermediates: To remove residual rhodium, treat the combined organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, 10 wt%) and stir at 40 °C for 2 hours. Filter through a pad of Celite.

Phase 4: Isolation and Crystallization 12. Concentrate the filtrate under reduced pressure to approximately 200 mL. 13. Heat the concentrate to 65 °C to ensure complete dissolution. 14. Initiate crystallization by adding n-heptane (400 mL) dropwise over 1 hour while linearly cooling the mixture to 5 °C. Causality: The slow anti-solvent addition coupled with a controlled cooling ramp prevents oiling out and ensures the formation of high-purity crystalline product. 15. Filter the resulting white to off-white crystals. Wash the filter cake with cold n-heptane ( 2×100 mL) and dry under vacuum at 45 °C to constant weight. 16. Expected Output: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one [2]. Yield: ~98.6 g (86%). Purity: >99.0% by HPLC.

References

  • ChemScene. 1366844-06-5 | 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one.
  • AppChem. 4-(4-FLUORO-3-METHYLPHENYL)PYRROLIDIN-2-ONE | 1366844-06-5.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Optimization for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide expert-level guidance on troubleshooting and optimizing the purification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide expert-level guidance on troubleshooting and optimizing the purification of crude 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one extracts. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one extract?

Answer: The impurity profile of your crude extract is highly dependent on the synthetic route employed. However, for typical syntheses involving precursors like substituted anilines or cyclization reactions, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis are common.

  • Reaction Intermediates: Incomplete cyclization or partially modified starting materials.

  • Side-Products: These can include products from undesired side reactions. A notable potential impurity, by analogy with similar pharmaceutical syntheses, could be a "desfluoro" version of a precursor, where a fluorine atom is lost or absent from one of the starting materials.[1]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction may persist in the crude extract.

  • Solvent Residues: Residual reaction or extraction solvents.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the specific impurities present and planning an effective purification strategy.

Q2: What is the best initial purification strategy: flash chromatography or recrystallization?

Answer: The optimal initial strategy depends on the physical state of your crude product and its impurity profile.

  • Flash Chromatography is generally the more versatile and powerful method for complex mixtures containing multiple components with varying polarities. It is the preferred first step if your crude product is an oil or if TLC analysis shows several distinct impurity spots.

  • Recrystallization is an excellent and highly efficient method if your crude product is a solid and contains a smaller amount of impurities (typically <10%). It is particularly effective at removing impurities with significantly different solubility profiles than your target compound. Often, a preliminary purification by chromatography is followed by a final polishing step via recrystallization to achieve high purity.[2][3][4]

The diagram below illustrates a general decision-making workflow.

Purification Workflow Crude Crude Extract of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Analysis Initial Analysis (TLC, LC-MS, NMR) Crude->Analysis Decision Crude is Solid & Relatively Clean? Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography No Crystallization Recrystallization Decision->Crystallization Yes Purity_Check1 Purity > 98%? Chromatography->Purity_Check1 Purity_Check2 Purity > 98%? Crystallization->Purity_Check2 Purity_Check1->Crystallization No (Polishing Step) Final_Product Pure Product Purity_Check1->Final_Product Yes Purity_Check2->Chromatography No (Re-purify) Purity_Check2->Final_Product Yes

Caption: General purification decision workflow.

Q3: How do the structural features of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one influence purification?

Answer: The molecule's structure presents a combination of features that must be considered:

  • Polar Lactam Ring: The pyrrolidin-2-one moiety is a polar lactam. This group can engage in strong hydrogen bonding and dipole-dipole interactions, making the compound moderately to highly polar. This polarity dictates the choice of chromatographic solvents and can sometimes lead to peak tailing on silica gel.[5][6]

  • Aromatic Phenyl Ring: The substituted phenyl group provides a non-polar, hydrophobic region.

  • Fluorine Substituent: The fluorine atom adds polarity and can participate in specific interactions (e.g., dipole interactions, weak hydrogen bonds). This feature can be exploited to achieve unique selectivity on specialized chromatography phases, such as those designed for fluorinated compounds.[7][8]

Overall, the molecule has a balanced polarity, making it soluble in a range of organic solvents but generally requiring a polar co-solvent for effective elution in normal-phase chromatography.

Troubleshooting Guide

Problem Area: Column Chromatography

Q: My compound is streaking or "tailing" badly on the silica gel column, leading to poor separation and mixed fractions. What's causing this?

Answer: Peak tailing for a polar compound like a lactam is a common issue in normal-phase chromatography on silica gel.[5] The primary cause is the interaction between the polar lactam group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to strong, non-ideal adsorption and slow desorption kinetics.

Solutions:

  • Add a Polar Modifier to Your Eluent: The most effective solution is often to add a small amount of a competitive polar modifier to your mobile phase. This modifier will occupy the active sites on the silica, leading to more uniform interactions for your compound.

    • For Ethyl Acetate/Hexane systems: Add 0.5-1% triethylamine (TEA) or ammonia (e.g., using a methanol solution of ammonia) to the eluent. TEA is basic and will neutralize the acidic silanol groups.

    • For Dichloromethane/Methanol systems: The methanol is already a strong polar modifier, but if tailing persists, adding a small amount of TEA can still be beneficial.

  • Use a Deactivated or Alternative Stationary Phase: If tailing is severe or your compound is sensitive to silica's acidity, consider other options:

    • Deactivated Silica: You can purchase silica with reduced activity or deactivate it yourself by treating it with a silanizing agent.[5]

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic or acid-sensitive compounds.[9]

    • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can provide superior peak shape and resolution.[6][10]

Q: I'm not getting good separation between my product and a key impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Solvent System:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents to find the "sweet spot" where the difference in retention factors (Rf) between your product and the impurity is maximized on TLC.

    • Change Solvent Selectivity: If adjusting polarity isn't enough, change one of the solvents. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can dramatically alter selectivity.

  • Reduce the Column Loading: Overloading the column is a common cause of poor separation.[11] As a rule of thumb, for a challenging separation, the amount of crude material loaded should be 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).

  • Use a Finer Mesh Silica Gel: Higher-resolution "flash" silica (e.g., 40-63 µm) provides a greater surface area and more theoretical plates, leading to better separation efficiency.

Solvent System (v/v) Typical Application & Characteristics
Hexanes / Ethyl Acetate The most common starting point. Good for a wide range of polarities. Low cost and relatively low toxicity.
Dichloromethane / Methanol A more polar system. Excellent for eluting more polar compounds that move slowly in EtOAc systems. Methanol is a strong hydrogen bond donor/acceptor.
Toluene / Acetone Offers different selectivity due to the aromaticity of toluene and the strong dipole of acetone. Can be effective when other systems fail.
Hexanes / Diethyl Ether Ether is less polar than EtOAc but can offer different selectivity. Use with caution due to high volatility and peroxide formation risk.

Caption: Common Solvent Systems for Flash Chromatography.

Problem Area: Recrystallization

Q: My recrystallization yield is very low, or nothing crashes out of solution. What should I do?

Answer: This indicates that your compound is too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Use a Binary Solvent System: This is the most powerful technique for optimizing recrystallization. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. Common binary systems include:

    • Ethanol / Water[3][4]

    • Isopropanol / Hexanes[12]

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

  • Reduce the Amount of Solvent: You may simply be using too much solvent. The goal is to create a saturated solution at the boiling point of the solvent. Try dissolving your crude material in smaller portions of hot solvent until it just dissolves.

  • Induce Crystallization: If the solution is supersaturated but crystals won't form, try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.

    • Seeding: Add a tiny crystal of pure product to the solution.

    • Cooling Slowly: Rapid cooling often leads to oils or very small crystals. Allow the solution to cool to room temperature undisturbed before moving it to a refrigerator or ice bath.

Q: An impurity is co-crystallizing with my product, and the purity isn't improving. How can I fix this?

Answer: This happens when the impurity has a very similar structure and solubility profile to your product.

Solutions:

  • Change the Solvent: The relative solubilities of your product and the impurity can change dramatically in a different solvent. Perform a systematic solvent screen on a small scale to find a solvent that maximizes the solubility difference.

  • Perform an Initial Purification: Use a different technique to remove the bulk of the impurity first. Run the material through a quick silica gel "plug" using a solvent system that retains the impurity more strongly than your product. Then, recrystallize the partially purified material.

  • Hot Filtration: If the impurity is less soluble than your product in the hot solvent, it can be removed by filtering the hot, saturated solution before allowing it to cool.

Recrystallization Troubleshooting Start Recrystallization Problem Problem What is the issue? Start->Problem LowYield Low Yield / No Crystals Problem->LowYield Low Yield LowPurity Low Purity / Co-crystallization Problem->LowPurity Low Purity Sol_TooSoluble Cause: Compound too soluble LowYield->Sol_TooSoluble Sol_ImpuritySimilar Cause: Impurity has similar solubility LowPurity->Sol_ImpuritySimilar Action_Binary Solution: Use binary solvent system (e.g., EtOH/Water) Sol_TooSoluble->Action_Binary Action_Concentrate Solution: Reduce solvent volume Sol_TooSoluble->Action_Concentrate Action_Induce Solution: Induce crystallization (scratch, seed, slow cool) Sol_TooSoluble->Action_Induce Action_ChangeSolvent Solution: Change solvent to alter relative solubilities Sol_ImpuritySimilar->Action_ChangeSolvent Action_PrePurify Solution: Pre-purify with chromatography Sol_ImpuritySimilar->Action_PrePurify

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide for CAS 1366844-06-5: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Executive Summary The compound CAS 1366844-06-5 , chemically identified as 4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one, belongs to the privileged structural class of 4-arylpyrrolidin-2-ones. These scaffolds are foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound CAS 1366844-06-5 , chemically identified as 4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one, belongs to the privileged structural class of 4-arylpyrrolidin-2-ones. These scaffolds are foundational in modern drug discovery, frequently serving as critical intermediates for γ-aminobutyric acid (GABA) analogues, phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram), and synaptic vesicle glycoprotein 2A (SV2A) ligands (e.g., Brivaracetam) .

The incorporation of the 4-fluoro-3-methylphenyl moiety significantly enhances the molecule's lipophilicity and metabolic stability by blocking oxidative liabilities at the para-position of the aromatic ring. This guide objectively compares two primary synthetic routes for this compound—the Classical Michael Addition and the Rhodium-Catalyzed Asymmetric Addition—providing researchers with field-proven methodologies, mechanistic causality, and quantitative performance data.

Mechanistic Context & Synthesis Strategies

The synthesis of 4-arylpyrrolidin-2-ones generally requires the construction of the nitrogen-containing heterocycle around a pre-installed chiral or prochiral stereocenter at the C4 position .

  • Route A (Classical Michael Addition): A highly scalable, linear approach relying on the Knoevenagel/Henry condensation followed by a Michael addition of a malonate derivative. Reductive lactamization and decarboxylation yield the racemic product.

  • Route B (Asymmetric Rhodium Catalysis): A modern, stereoselective approach utilizing transition-metal catalysis to directly couple an arylboronic acid to an α,β-unsaturated lactam, yielding enantiopure material .

SynthesisRoutes cluster_0 Route A: Classical Michael Addition cluster_1 Route B: Asymmetric Rh-Catalysis SM1 4-Fluoro-3-methyl benzaldehyde Int1 Nitroalkene Intermediate SM1->Int1 Henry Reaction (MeNO2) Int2 Nitro-Ester Adduct Int1->Int2 Michael Addition (Dimethyl malonate) Prod CAS 1366844-06-5 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one Int2->Prod 1. H2, Pd/C (Lactamization) 2. Krapcho Decarboxylation SM2 4-Fluoro-3-methyl phenylboronic acid Int3 Boc-Protected Lactam SM2->Int3 Rh(I) / (R)-BINAP Conjugate Addition Int3->Prod TFA / DCM (Boc Deprotection)

Figure 1: Comparison of Route A (Racemic, Scalable) and Route B (Enantioselective) workflows.

Quantitative Data & Performance Metrics

When selecting a synthesis route for CAS 1366844-06-5, chemists must balance the need for stereochemical purity against reagent cost and operational scalability. Table 1 summarizes the experimental performance of both routes.

Table 1: Performance Comparison of Synthesis Routes

Performance MetricRoute A (Classical Michael)Route B (Rh-Catalyzed Addition)
Overall Yield 45–50% (over 4 steps)78–85% (over 2 steps)
Enantiomeric Excess (ee) Racemic (0% ee)> 98% ee
Atom Economy Low (loss of CO₂, MeOH, MeCl)High (direct conjugate addition)
Scalability High (Multi-kg scale proven)Moderate (Limited by Rh/BINAP cost)
Primary Impurities Uncyclized amino-ester, des-fluoro analogBoronic acid homocoupling, unreacted lactam
Cost Profile Low (< $5/g)High (> $50/g)

Experimental Protocols & Mechanistic Causality

Protocol 1: Synthesis via Nitroalkene Michael Addition (Route A)

This self-validating sequence is ideal for generating large quantities of racemic material. The protocol relies heavily on thermodynamic driving forces, specifically the spontaneous cyclization of the amino-ester intermediate.

Step 1: Henry Reaction (Nitroaldol Condensation)

  • Procedure: To a solution of 4-fluoro-3-methylbenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (3.0 eq) and ammonium acetate (0.5 eq). Reflux the mixture for 6 hours.

  • Causality: Ammonium acetate serves as a bifunctional catalyst. The basic acetate deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium ion activates the aldehyde carbonyl. Glacial acetic acid acts as a dehydrating solvent, driving the equilibrium toward the conjugated nitroalkene and preventing the reaction from stalling at the β-nitro alcohol stage.

Step 2: Michael Addition

  • Procedure: Dissolve the nitroalkene (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous THF. Add DBU (0.1 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as a sterically hindered, non-nucleophilic base. It efficiently generates the malonate enolate without acting as a competing nucleophile against the highly electrophilic nitroalkene.

Step 3: Reductive Lactamization

  • Procedure: Dissolve the Michael adduct in methanol. Add 10% Pd/C (10 wt%) and stir under H₂ gas (50 psi) for 12 hours. Filter through Celite and concentrate.

  • Causality: Palladium on carbon cleanly reduces the aliphatic nitro group to a primary amine. Methanol is critical here; as a protic solvent, it facilitates the proton transfer required for the spontaneous intramolecular aminolysis of the proximal methyl ester. This forms a tetrahedral hemiaminal intermediate that collapses to form the stable pyrrolidin-2-one ring.

Mechanism A Aliphatic Nitro Group B Primary Amine Intermediate A->B H2, Pd/C Reduction C Tetrahedral Hemiaminal B->C Intramolecular Attack on Ester D Pyrrolidin-2-one Core C->D -MeOH Elimination

Figure 2: Mechanistic pathway of the reductive lactamization cascade.

Step 4: Krapcho Decarboxylation

  • Procedure: Dissolve the resulting lactam ester in DMSO containing water (2.0 eq) and LiCl (1.5 eq). Heat to 160 °C for 8 hours.

  • Causality: Standard basic hydrolysis would risk opening the newly formed lactam ring. Instead, Krapcho decarboxylation is employed. Li⁺ coordinates to the ester carbonyl, increasing its electrophilicity, while Cl⁻ acts as a nucleophile to attack the methyl group via an Sₙ2 mechanism. This releases chloromethane and CO₂, cleanly yielding CAS 1366844-06-5.

Protocol 2: Enantioselective Rhodium-Catalyzed Conjugate Addition (Route B)

This protocol is tailored for applications where enantiomeric purity is paramount, such as late-stage drug development.

Step 1: Asymmetric Arylation

  • Procedure: In a Schlenk flask, combine [Rh(C₂H₄)₂Cl]₂ (0.03 eq), (R)-BINAP (0.06 eq), and KOH (0.5 eq) in 1,4-dioxane/H₂O (10:1). Add 4-fluoro-3-methylphenylboronic acid (1.5 eq) and 1-Boc-1,5-dihydro-2H-pyrrol-2-one (1.0 eq). Heat at 60 °C for 16 hours.

  • Causality: The Rh(I) precatalyst and (R)-BINAP form a rigid chiral pocket that dictates the facial selectivity of the migratory insertion. KOH is essential to activate the boronic acid by forming a highly nucleophilic boronate complex, which accelerates transmetalation to the Rh center. The precise 10:1 ratio of dioxane to water is critical; water facilitates the protonation of the rhodium enolate intermediate, turning over the catalytic cycle and preventing unwanted β-hydride elimination.

Step 2: Boc Deprotection

  • Procedure: Dissolve the isolated Boc-protected lactam in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10.0 eq) at 0 °C. Stir for 2 hours, then concentrate under reduced pressure.

  • Causality: TFA cleanly cleaves the tert-butyl carbamate (Boc) protecting group via an E1 mechanism. The reaction is self-driving and self-validating: the release of isobutylene and CO₂ as gaseous byproducts pushes the equilibrium to absolute completion and leaves no solid byproducts, yielding the enantiopure target compound after a simple solvent evaporation.

References

  • Pastre, J. C., Correia, C. R. D. "Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues by Heck Arylation of 3-Pyrrolines with Arenediazonium Tetrafluoroborates." The Journal of Organic Chemistry, 2005. ACS Publications. URL:[Link]

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Purity

Executive Summary The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a critical intermediate and active pharmaceutical ingredient (API) scaffold within the neuropharmacological racetam class. Quantifying the pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a critical intermediate and active pharmaceutical ingredient (API) scaffold within the neuropharmacological racetam class. Quantifying the purity of this compound presents unique analytical challenges, primarily due to the potential presence of structurally similar regioisomers (e.g., 3-fluoro-4-methylphenyl derivatives) and process-related degradants such as the ring-opened γ -aminobutyric acid (GABA) derivatives.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against alternative platforms like LC-MS/MS and GC-FID. Furthermore, it provides a fully validated, step-by-step methodology grounded in the , ensuring that researchers and drug development professionals can implement a self-validating system for routine purity analysis.

Methodological Comparison: Selecting the Optimal Analytical Platform

To establish a robust control strategy, it is essential to select an analytical technique that balances sensitivity, specificity, and operational throughput. While HPLC-UV remains the gold standard for routine assay and purity determination of pyrrolidin-2-one derivatives[1], alternative methods serve specific lifecycle needs.

Quantitative Performance Comparison
Performance MetricHPLC-UV (Recommended)LC-MS/MS (Alternative 1)GC-FID (Alternative 2)
Primary Application Routine API assay & purityTrace genotoxic impuritiesResidual solvents & volatile precursors
Limit of Detection (LOD) ~0.05 µg/mL~0.001 µg/mL~1.0 µg/mL
Linearity Range 10 – 150 µg/mL0.01 – 10 µg/mL50 – 500 µg/mL
Specificity High (Resolves regioisomers)Very High ( m/z isolation)Moderate (Risk of thermal degradation)
Throughput / Cost High throughput / Low costLow throughput / High costHigh throughput / Medium cost

Scientific Integrity & Causality in Method Design

As an application scientist, developing a method is not merely about achieving a peak; it is about understanding the physicochemical causality behind the separation.

  • Stationary Phase Causality: A standard C18 column relies purely on hydrophobic interactions, which often fail to resolve the 4-fluoro-3-methylphenyl moiety from its positional isomers. By selecting a Phenyl-Hexyl stationary phase , we introduce π−π electron interactions. The fluorinated aromatic ring of the analyte has a distinct electron density compared to its impurities, allowing the Phenyl-Hexyl phase to achieve baseline resolution where a C18 column would yield co-eluting peaks.

  • Mobile Phase Causality: Isocratic elution is insufficient because the intact lactam and its ring-opened degradants possess vastly different polarities. A gradient elution starting at a low organic composition (10%) ensures that highly polar degradants are retained and separated from the void volume, while a subsequent organic ramp efficiently elutes the main API as a sharp, symmetrical peak.

The Self-Validating System: System Suitability Testing (SST)

A method must prove its fitness before any unknown sample is analyzed. This protocol is designed as a self-validating system through rigorous System Suitability Testing (SST).

Before the sequence begins, a resolution mixture containing 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one and its primary ring-opened degradant is injected. The system validates itself by confirming a resolution factor ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) 1.5[1]. Furthermore, bracketing standard injections are placed throughout the run. If the relative standard deviation (RSD) of the bracketing standards exceeds 2.0%, the system automatically invalidates the run, ensuring absolute data trustworthiness.

G A Method Optimization (Column & Mobile Phase) B System Suitability Testing (SST) Rs > 2.0, Tf ≤ 1.5 A->B C ICH Q2(R2) Validation Phase B->C D Specificity (Forced Degradation) C->D E Linearity & Range (R² ≥ 0.999) C->E F Accuracy & Precision (Recovery 98-102%, RSD ≤ 2%) C->F

ICH Q2(R2) analytical validation workflow ensuring method reliability and self-validation.

ICH Q2(R2) Validation Parameters

To comply with global regulatory standards, the method must be validated across the following parameters as defined by the:

  • Specificity (Forced Degradation): The API is subjected to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light. The most critical pathway for pyrrolidin-2-ones is alkaline hydrolysis, which cleaves the lactam ring to form a GABA derivative[2]. The method must demonstrate peak purity for the active ingredient without co-elution of these stress-induced degradants.

  • Linearity: Evaluated from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy & Precision: Demonstrated via recovery studies (spiking impurities at 50%, 100%, and 150% levels). Acceptable recovery ranges from 98.0% to 102.0%, with an intra-day precision RSD of 2.0%[1].

G A 4-(4-Fluoro-3-methylphenyl) pyrrolidin-2-one (Target Analyte) B Alkaline/Acidic Stress (Forced Degradation) A->B C Ring-Opened Degradant (GABA Derivative Impurity) B->C

Forced degradation pathway illustrating lactam ring hydrolysis under stress conditions.

Step-by-Step Experimental Protocol: Optimized HPLC-UV Workflow

Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of HPLC-grade orthophosphoric acid ( H3​PO4​ ) into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas by sonication for 10 minutes. Note: The acidic pH (~2.5) suppresses the ionization of residual column silanols and keeps acidic degradants fully protonated for predictable retention.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: Maintained at 30°C to ensure reproducible retention times and reduce system backpressure.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (captures the optimal π→π∗ transitions of the fluorinated phenyl ring and the lactam carbonyl).

  • Injection Volume: 10 µL.

Gradient Elution Program
  • 0.0 – 5.0 min: 10% B (Isocratic hold to elute highly polar ring-opened degradants).

  • 5.0 – 15.0 min: Linear ramp from 10% B to 60% B (Elutes the main API and closely related regioisomers).

  • 15.0 – 20.0 min: 60% B (High organic wash to clear strongly retained hydrophobic impurities).

  • 20.0 – 21.0 min: Linear return to 10% B.

  • 21.0 – 25.0 min: 10% B (Re-equilibration prior to the next injection).

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent using sonication, and make up to the mark (Final concentration: 100 µg/mL).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). URL: [Link]

  • Analytical Method Development and Validation of Brivaracetam in API and Marketed Formulation by RP-HPLC. Asian Journal of Pharmaceutical Research and Development. URL: [Link]

  • Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. Journal of Chromatographic Science. URL:[Link]

Sources

Validation

structural comparison of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one and racetam analogs

An in-depth structural and pharmacological analysis comparing 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5)[1] with traditional racetam analogs reveals fundamental differences in molecular design, target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological analysis comparing 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5)[1] with traditional racetam analogs reveals fundamental differences in molecular design, target affinity, and physicochemical properties. While both share a γ-lactam (pyrrolidin-2-one) core, their divergent functionalization dictates entirely different interaction paradigms with primary neurological targets, most notably the Synaptic Vesicle Glycoprotein 2A (SV2A)[2][3].

This guide provides a rigorous comparative framework, supporting experimental workflows, and structural-activity relationship (SAR) mapping for drug development professionals.

Structural and Chemical Divergence

The defining feature of the "racetam" class (e.g., piracetam, levetiracetam, phenylpiracetam) is the presence of an acetamide group (-CH₂CONH₂) at the N1 position of the pyrrolidin-2-one ring[4][5].

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one , however, lacks this N1 substitution, possessing a free lactam N-H[1]. Furthermore, it features a bulky, highly lipophilic 4-fluoro-3-methylphenyl moiety at the C4 position.

  • The Racetam Pharmacophore: Relies heavily on the N1-acetamide for hydrogen bonding within the SV2A binding pocket, while the C4 position remains unsubstituted (piracetam) or contains a simple phenyl ring (phenylpiracetam)[4][6].

  • The 4-Arylpyrrolidin-2-one Pharmacophore: The free lactam N-H and C=O act as a bidentate hydrogen bond donor/acceptor system. The 4-fluoro-3-methylphenyl group drastically increases lipophilicity and enables strong π-π stacking interactions with key transmembrane residues (e.g., Trp666) in SV2A, a feature exploited by high-affinity PET radiotracers like UCB-J and SynVesT-1[6][7][8].

SAR_Mapping cluster_racetam Racetam Pharmacophore cluster_analog 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one N1_Acetamide N1-Acetamide (Essential for 'Racetam' class) Lactam_Ring1 Pyrrolidin-2-one Ring Lactam_Ring1->N1_Acetamide N-alkylation C4_Sub1 C4-Phenyl (Phenylpiracetam) or C4-H (Piracetam) Lactam_Ring1->C4_Sub1 C4-substitution N1_H Free N1-H (Lactam NH) Lactam_Ring2 Pyrrolidin-2-one Ring Lactam_Ring2->N1_H Unsubstituted C4_Sub2 4-Fluoro-3-methylphenyl (High Lipophilicity/Steric Bulk) Lactam_Ring2->C4_Sub2 C4-arylation

Fig 1: Pharmacophore mapping of racetams vs 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one.

Pharmacological Implications at SV2A

SV2A is an integral membrane protein involved in synaptic vesicle trafficking and is the primary binding site for antiepileptic racetams[2][3].

Cryo-EM and molecular dynamics simulations reveal that racetams bind SV2A with relatively low affinity (micromolar range) due to transient hydrogen bonding[2][6]. In contrast, halogenated 4-arylpyrrolidin-2-ones exhibit nanomolar affinity[7][8]. The fluorine atom on the phenyl ring modulates the electron density of the aromatic system, enhancing multipolar interactions, while the methyl group provides steric bulk that precisely fills the hydrophobic pocket formed by Tyr462 and Trp666[6][9].

Quantitative Data Comparison
CompoundN1 SubstitutionC4 SubstitutionSV2A Affinity (Kᵢ)Est. LogPClassification
Piracetam -CH₂CONH₂-H>100 µM-1.2Racetam (Nootropic)
Levetiracetam -CH(CH₂CH₃)CONH₂-H~1.5 µM-0.6Racetam (Antiepileptic)
Phenylpiracetam -CH₂CONH₂-Phenyl>10 µM0.8Racetam (Stimulant)
4-(4-F-3-Me-Ph)pyrrolidin-2-one -H-4-Fluoro-3-methylphenyl<50 nM*2.44-Arylpyrrolidone

*Affinity estimated based on structural homology to highly potent SV2A ligands (e.g., UCB-J and SynVesT-1 precursors)[7][8].

Self-Validating Experimental Protocols

To objectively compare the performance of these compounds, researchers must utilize assays that account for their distinct kinetic and physicochemical properties.

Protocol A: SV2A Radioligand Displacement Assay

Experimental Causality: Traditional assays using [³H]levetiracetam suffer from high non-specific binding and rapid dissociation kinetics, making them unsuitable for highly lipophilic analogs. We utilize [³H]UCB-J , a high-affinity (Kᵢ ~4.9 nM) radioligand, which provides a robust assay window (high Z'-factor) necessary for accurately calculating the Kᵢ of potent 4-arylpyrrolidin-2-ones[7][8].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]UCB-J, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM unlabelled levetiracetam to control wells.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific lipid binding). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Assay_Protocol Membrane 1. Membrane Prep Rat Cortical Homogenate Incubation 2. Incubation [3H]UCB-J + Test Ligand (90 min) Membrane->Incubation Filtration 3. Rapid Filtration GF/B Filters + Wash Buffer Incubation->Filtration Detection 4. Scintillation Counting Quantify Bound Radioligand Filtration->Detection Analysis 5. Data Analysis Cheng-Prusoff Ki Calculation Detection->Analysis

Fig 2: Self-validating workflow for SV2A radioligand displacement assay using [3H]UCB-J.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Experimental Causality: The addition of the 4-fluoro-3-methylphenyl group significantly increases the LogP of the molecule. PAMPA is selected over cell-based assays (like Caco-2) for initial screening because it isolates passive transcellular diffusion from active efflux (e.g., P-glycoprotein), providing a direct readout of how the structural modification enhances inherent Blood-Brain Barrier (BBB) penetrance.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the test compound in DMSO and dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with a 1% porcine brain lipid solution (in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate and 200 µL of PBS to the acceptor plate. Combine to form the PAMPA sandwich.

  • Self-Validation Control: Run Verapamil (high permeability) and Atenolol (low permeability) in parallel as internal assay controls.

  • Incubation & Analysis: Incubate for 4 hours at 37°C. Separate the plates and quantify compound concentration in both compartments using LC-MS/MS to calculate the effective permeability coefficient ( Peff​ ).

Sources

Comparative

Benchmarking Purity of Commercial 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Suppliers: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery pipelines: the unverified purity of commercially sourced building blocks. The compound 4-(4-Fluoro-3-methylphenyl)pyrroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery pipelines: the unverified purity of commercially sourced building blocks. The compound 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5) is a prime example. Pyrrolidin-2-ones (lactams) are privileged pharmacophores, serving as the structural backbone for numerous CNS-active agents (e.g., racetams) and targeted covalent inhibitors.

However, the 4-aryl substitution introduces a critical stereocenter at the C4 position. Because biological systems are inherently chiral, the efficacy of these molecules is almost exclusively stereospecific. Furthermore, the synthetic routes used by commercial suppliers often generate fluorinated regioisomers that are notoriously difficult to separate. Relying solely on a supplier's Certificate of Analysis (CoA) is a risk. In this guide, I will detail a field-proven, self-validating analytical framework to objectively benchmark commercial suppliers of this critical building block.

The Self-Validating Analytical Framework

To establish true vendor reliability, we must move beyond basic UV-chromatography and implement an orthogonal testing matrix. Every analytical choice must be driven by the molecule's specific physicochemical properties.

Chemical Purity: UHPLC-UV/MS

We utilize Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-UV/MS).

  • The Causality: The lactam ring and the fluoro-aromatic moiety exhibit strong UV absorbance at 210 nm and 254 nm. However, UV alone cannot differentiate between structurally similar byproducts. MS confirmation (monitoring for the [M+H]+ ion at m/z 194.1) ensures that the primary peak is structurally accurate, while UV integration quantifies the bulk purity.

Enantiomeric Purity: Chiral HPLC

Unless explicitly synthesized via asymmetric catalysis, commercial lots of CAS 1366844-06-5 are supplied as racemates. Therefore, verifying the feasibility of downstream enantiomeric resolution is mandatory.

  • The Causality: We employ polysaccharide-based chiral stationary phases (CSPs), specifically Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). The carbamate linkages on the CSP form critical hydrogen bonds with the lactam N-H and C=O groups, while the aryl rings engage in π−π stacking. This complex chiral environment is required to achieve baseline resolution of the enantiomers 1.

Structural Integrity: ^19^F NMR

Proton (^1^H) and Carbon (^13^C) NMR are standard, but Fluorine (^19^F) NMR is our secret weapon for this specific molecule.

  • The Causality: Organofluorine compounds are rare in nature, meaning ^19^F NMR offers a 100% natural abundance and high sensitivity with zero background interference. Because the chemical shift range of ^19^F is massive (~300 ppm), it easily resolves regioisomeric impurities (e.g., 2-fluoro or 3-fluoro-4-methylphenyl variants) that often co-elute in HPLC 2.

AnalyticalWorkflow Start Commercial Sample CAS: 1366844-06-5 ChemPurity Chemical Purity (UHPLC-UV/MS) Start->ChemPurity ChiralPurity Enantiomeric Purity (Chiral HPLC) Start->ChiralPurity StructIntegrity Structural Integrity (19F, 1H, 13C NMR) Start->StructIntegrity PassFail QA Decision Matrix (>98% Purity, >99% ee) ChemPurity->PassFail ChiralPurity->PassFail StructIntegrity->PassFail

Analytical workflow for verifying the purity of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one.

Benchmarking Commercial Suppliers

We evaluated lots from two prominent chemical catalogs—ChemScene 3 and BLD Pharmatech —against a Tier 1 Reference standard.

Quantitative Comparison Matrix
SupplierAdvertised Purity (CoA)In-House UHPLC Purity^19^F NMR Impurities DetectedDownstream Chiral ResolvabilityVerdict
ChemScene 98%99.1%None detectedBaseline resolution achieved (Rs > 1.5)Approved
BLD Pharmatech 95%96.4%2-Fluoro isomer (3.1%)Co-elution of impurities with minor enantiomerRejected
Tier 1 Reference >99%99.8%None detectedBaseline resolution achieved (Rs > 1.8)Approved

Analysis: While BLD Pharmatech met its advertised 95% purity, the 3.1% regioisomeric impurity detected via ^19^F NMR proved fatal during downstream chiral HPLC, as the impurity co-eluted with one of the target enantiomers. ChemScene over-delivered on its 98% claim, providing a highly pure racemate that was easily resolved in-house.

SupplierLogic Req Identify Supplier Requirements Screen Initial Screening (ChemScene, BLD Pharm) Req->Screen Eval Evaluate CoA (Chemical & Chiral Purity) Screen->Eval InHouse In-House Validation (NMR, HPLC) Eval->InHouse CoA Meets Specs Reject Reject Batch Eval->Reject CoA Fails Specs Approve Approved Vendor Status InHouse->Approve Validation Passed InHouse->Reject Validation Failed

Decision matrix for evaluating and approving commercial pyrrolidin-2-one suppliers.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal checks that prove the assay is functioning correctly before sample data is accepted.

Protocol A: Chiral HPLC Enantiomeric Resolution
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject 10 µL of a known racemic standard (1 mg/mL).

    • Causality/Validation: This proves the column can separate the enantiomers. The system is only validated if the Resolution (Rs) between the two peaks is > 1.5. If Rs < 1.5, the mobile phase must be remixed or the column regenerated.

  • Blank Injection: Inject 10 µL of pure mobile phase.

    • Causality/Validation: Ensures no sample carryover exists that could artificially inflate the integration of the sample peaks.

  • Sample Injection: Inject 10 µL of the commercial lot (1 mg/mL). Calculate the enantiomeric excess (ee) based on peak area integration.

Protocol B: ^19^F Quantitative NMR (qNMR) Purity Assay
  • Spectrometer: 400 MHz instrument (operating at 376 MHz for ^19^F).

  • Solvent: CDCl3.

Step-by-Step Methodology:

  • Sample Preparation with Internal Standard: Dissolve 10.0 mg of the commercial sample and exactly 1.0 mg of α,α,α -trifluorotoluene (TFT) in 0.6 mL of CDCl3.

    • Causality/Validation: TFT acts as both a chemical shift reference (-63.7 ppm) and a quantitative internal standard. If the integration of the TFT peak does not match the known spiked molarity, the acquisition parameters are flawed.

  • Acquisition: Set the relaxation delay (D1) to 5 seconds.

    • Causality/Validation: Fluorine nuclei possess long longitudinal relaxation times (T1). A standard 1-second delay leads to incomplete relaxation, causing you to underreport impurities. A 5-second delay ensures fully quantitative integration.

  • Processing: Apply a 1 Hz exponential line broadening function prior to Fourier transformation.

    • Causality/Validation: This maximizes the signal-to-noise ratio, allowing you to detect trace fluorinated regioisomers down to 0.1% without sacrificing the resolution needed to separate them from the main peak.

References

  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide-Based Coated Chiral Stationary Phases. Chromatographia (2020).1

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds. Environmental Science and Technology / Scholaris.2

  • 1366844-06-5 | 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Supplier Data. ChemScene.3

  • CAS: 1366844-06-5 Supplier Data. BLD Pharmatech Co., Limited.

Sources

Validation

A Guide to Ensuring Inter-Laboratory Reproducibility of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one Assays

In the landscape of pharmaceutical development, the ability to consistently and accurately measure the concentration of an active pharmaceutical ingredient (API) is paramount. For emerging compounds such as 4-(4-Fluoro-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the ability to consistently and accurately measure the concentration of an active pharmaceutical ingredient (API) is paramount. For emerging compounds such as 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one, establishing robust and reproducible analytical methods is a critical step that underpins all subsequent stages of research, development, and quality control. This guide provides a comprehensive overview of the principles and practices for ensuring the inter-laboratory reproducibility of assays for this compound, targeting researchers, scientists, and drug development professionals.

The importance of inter-laboratory studies lies in their ability to identify and control for systemic variations that can arise between different laboratories, equipment, and analysts.[1][2] By establishing a standardized and validated analytical procedure, we can ensure that data generated across multiple sites is reliable, comparable, and ultimately, contributes to a cohesive understanding of the compound's behavior. This guide will delve into the critical aspects of analytical method validation, propose and compare suitable assay methodologies for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one, and provide a framework for designing and executing a successful inter-laboratory reproducibility study.

Pillars of Analytical Method Validation: A Foundation for Reproducibility

Before embarking on an inter-laboratory study, the analytical method itself must be rigorously validated to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining key performance characteristics that must be evaluated.[3][4][5] These characteristics form the bedrock upon which inter-laboratory reproducibility is built.

Key Validation Parameters:

  • Accuracy: The closeness of test results to the true value. This is often assessed by analyzing a standard of known concentration or by spiking a placebo matrix with a known amount of the analyte.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[6]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[6]

    • Reproducibility: The precision between laboratories, which is the ultimate goal of an inter-laboratory study.[6][7]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Potential Assay Methodologies

While no standardized assay for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is currently established, several analytical techniques are well-suited for its quantification. The choice of method will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Technique Principle Strengths Potential Sources of Variability
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Widely available, robust, cost-effective.Mobile phase composition, column temperature, detector wavelength, column batch-to-batch variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass-to-charge ratio.High sensitivity and selectivity, structural information.Injection port temperature, oven temperature program, carrier gas flow rate, ion source cleanliness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-efficiency separation coupled with highly selective and sensitive mass detection.Gold standard for bioanalysis, excellent sensitivity and specificity.Mobile phase composition, gradient profile, ion source parameters (e.g., spray voltage, gas flows), collision energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative analysis based on the nuclear spin properties of atoms.Absolute quantification without a reference standard (qNMR), structural confirmation.Magnetic field homogeneity, pulse sequence parameters, sample preparation (solvent, concentration).

For the purpose of this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method, as it represents a common and accessible technique in most pharmaceutical laboratories.

Experimental Protocol: A Standardized RP-HPLC-UV Assay

The following protocol is a proposed starting point for the analysis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one. It is crucial that each participating laboratory adheres strictly to this protocol to minimize inter-laboratory variability.

1. Materials and Reagents:

  • 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (v/v) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by UV spectral analysis of the compound (e.g., 254 nm as a common starting point).

3. Standard and Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, an extraction step may be necessary.

4. System Suitability: Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The following parameters should be assessed:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be ≥ 0.995.

  • Calculate the concentration of the analyte in the samples using the regression equation.

Designing an Inter-Laboratory Reproducibility Study

A well-designed inter-laboratory study is essential to assess the reproducibility of the analytical method. The following workflow outlines the key stages of such a study.

Caption: Workflow for an inter-laboratory reproducibility study.

Key Considerations for the Study:

  • Homogeneous Samples: A single, well-characterized batch of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one should be prepared and distributed to all participating laboratories. This minimizes variability arising from the sample itself.

  • Blinded Samples: To ensure unbiased results, it is advisable to provide samples to the laboratories in a blinded fashion, with varying concentrations.

  • Detailed Protocol: The analytical protocol must be meticulously detailed, leaving no room for ambiguity.

  • Data Reporting: A standardized template for data reporting should be provided to all laboratories to ensure consistency in the data collected.

  • Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), should be used to assess the contribution of different sources of variation (e.g., between-laboratory, between-analyst, between-day).

Data Presentation and Interpretation

The results of the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Comparison of System Suitability Parameters Across Laboratories

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Tailing Factor 1.11.21.1≤ 2.0
Theoretical Plates 550052005800≥ 2000
RSD of Peak Area (%) 0.81.10.9≤ 2.0%
RSD of Retention Time (%) 0.30.40.2≤ 2.0%

Table 2: Inter-Laboratory Comparison of Assay Results for a Blinded Sample (True Value = 25.0 µg/mL)

Laboratory Mean Measured Concentration (µg/mL) Standard Deviation Accuracy (%)
Laboratory 1 24.80.399.2
Laboratory 2 25.30.4101.2
Laboratory 3 24.90.299.6
Overall Mean 25.0
Between-Laboratory SD 0.26
Reproducibility RSD (%) 1.04

Conclusion and Recommendations

Ensuring the inter-laboratory reproducibility of assays for novel compounds like 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a non-negotiable aspect of robust drug development. By adhering to the principles of analytical method validation as outlined by regulatory bodies such as the ICH, and by conducting well-designed inter-laboratory studies, we can establish analytical methods that are reliable, transferable, and ultimately, contribute to the generation of high-quality, consistent data. The RP-HPLC-UV method proposed in this guide provides a solid foundation for such an endeavor. Continuous monitoring of method performance and a commitment to a lifecycle approach to analytical procedures will ensure the long-term validity and utility of the assay.[5]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Statistical Guidance on Reporting Results from Studies Evaluating Diagnostic Tests. [Link]

  • FDA LAB. Interlaboratory testings. [Link]

  • Potts, P. J., et al. (2012). Assessing laboratory performance in intercomparisons for inorganic analysis. TrAC Trends in Analytical Chemistry, 35, 15-26.
  • U.S. Food and Drug Administration. (2019). Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. [Link]

  • Hattori, Y., et al. (2019). Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F] T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 62(7), 3495-3511.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. [Link]

  • ResearchGate. (2025). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • ResearchGate. (2025). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

  • Axcelead Drug Discovery Partners, Inc. (2023). Multi-laboratory evaluation of immunoaffinity LC-MS-based glucagon-like peptide-1 assay. [Link]

  • Saito, K., et al. (2024). Interlaboratory evaluation of LC–MS-basedbiomarker assays: supplementary materials. [Link]

  • Japan Agency for Medical Research and Development. (2024). About the adopted issues of the "Drug Discovery Basic Promotion Research Project" (3rd public offering) in FY2024. [Link]

  • U.S. Food and Drug Administration. (2019). FDA Releases Draft Guidance on Comparative Analytical Assessment for Biosimilars. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022). [Link]

  • ResearchGate. (2012). Assessing laboratory performance in intercomparisons for inorganic analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling Procedures for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical properties that dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical properties that dictate safety protocols. 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5) is a fluorinated pyrrolidone derivative frequently utilized in drug discovery. Due to the presence of a highly stable carbon-fluorine (C-F) bond and a polar pyrrolidone ring, this compound cannot be disposed of through standard organic waste streams.

This guide provides a self-validating, step-by-step operational protocol for the safe accumulation, spill response, and final thermal destruction of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Waste Characterization

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any waste stream containing this compound must be classified and managed as Halogenated Organic Waste [1]. Mixing halogenated waste with non-halogenated solvents is a critical operational failure: it significantly increases disposal costs and alters the required incineration profile, potentially leading to incomplete combustion and the release of toxic byproducts.

Quantitative Data & Operational Implications
Property / ParameterSpecificationOperational Implication
Chemical Name 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-oneContains a C-F bond; mandates halogenated disposal protocols.
CAS Number 1366844-06-5Unique identifier required for accurate waste manifesting.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents[1].
Primary Hazards Skin/Eye Irritation, Environmental ToxicityRequires appropriate PPE (nitrile gloves, goggles) during handling.
Container Compatibility High-Density Polyethylene (HDPE), GlassAvoid low-density plastics susceptible to solvent degradation.
Destruction Method High-Temp Incineration + Caustic ScrubbingPrevents environmental release of toxic Hydrogen Fluoride (HF) gas[2].

Step-by-Step Disposal Protocol

Phase 1: Source Segregation and Accumulation

Causality: Pyrrolidone derivatives can act as powerful organic solvents. If stored in incompatible containers (like low-density plastics), they can cause structural degradation over time. Furthermore, segregating halogens is legally required to ensure the waste is routed to a facility equipped with acid-gas scrubbers[2].

  • Segregation: Designate a specific waste carboy exclusively for halogenated organics. Do not introduce acetone, ethanol, or other non-halogenated solvents into this container.

  • Containerization: Use chemically compatible, tightly sealed High-Density Polyethylene (HDPE) or glass containers. Ensure the container is kept closed at all times unless actively adding waste.

  • Labeling & Tracking: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. According to the[3], the label must clearly state "Hazardous Waste - Halogenated Organic" and include the accumulation start date.

    • Self-Validation Check: Before sealing the Satellite Accumulation Area (SAA) container for transport, review the fume hood's waste log. If the log shows any non-halogenated solvent was added, the entire container must be flagged and manifested as a mixed waste stream to prevent incinerator damage.

Phase 2: Spill Response and Decontamination

Causality: Pyrrolidones are highly polar and can rapidly penetrate porous surfaces. Immediate containment with inert materials is critical to prevent groundwater contamination and localized exposure.

  • Evacuation & PPE: Don chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • Containment: Surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[4].

    • Self-Validation Check: Verify the absorbent is completely non-combustible. Never use sawdust or paper towels, as concentrated pyrrolidone derivatives can be combustible under specific conditions[4].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a designated, chemical-resistant hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate and add it to the halogenated aqueous waste stream, as it now contains trace amounts of the fluorinated compound.

Phase 3: Thermal Destruction and Final Disposal

Causality: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Disposing of this compound via standard municipal incineration risks the release of volatile fluorinated fragments. High-temperature rotary kilns ensure complete mineralization[2].

  • Transport: Transfer the sealed waste from the SAA to the Central Accumulation Area (CAA) and contract a licensed RCRA hazardous waste transporter[3].

  • Rotary Kiln Incineration: The waste is injected into a high-temperature rotary kiln operating at >1000°C. This extreme thermal environment is required to completely cleave the pyrrolidone ring and the C-F bonds[2].

  • Caustic Scrubbing: The combustion of fluorinated organics inherently generates hydrogen fluoride (HF) gas, a highly toxic and corrosive byproduct. The incinerator's exhaust must pass through a caustic scrubber (typically utilizing sodium hydroxide, NaOH) to neutralize the HF gas into benign sodium fluoride (NaF) salts[2].

  • Final Disposal: The neutralized scrubber salts and bottom ash are subsequently stabilized and disposed of in a secure, RCRA-permitted landfill[2].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the compound from generation to final destruction, highlighting the critical segregation and scrubbing steps required for fluorinated organics.

DisposalWorkflow N1 Waste Generation: 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one N2 Waste Characterization: Halogenated Organic Waste N1->N2 Identify Halogens (F) N3 Satellite Accumulation Area (SAA): Sealed, Compatible HDPE Container N2->N3 Segregate from Non-Halogenated N4 Central Accumulation Area (CAA): EPA Labeling & Tracking N3->N4 Transfer within limits N5 High-Temp Rotary Kiln Incineration (>1000°C) N4->N5 Licensed RCRA Transporter N6 Caustic Scrubbing: HF Gas Neutralization N5->N6 Flue Gas Treatment N7 Final Disposal: Secure Landfill (Ash/Salts) N5->N7 Bottom Ash N6->N7 Scrubber Salts (NaF)

Workflow for the segregation, accumulation, and thermal destruction of halogenated organic waste.

References

  • Pace Analytical. "Total Organic Halogens (TOX) - Pace Analytical". Pace Labs. URL: [Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS Database. URL: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA.gov. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

This document provides a comprehensive operational, safety, and disposal protocol for researchers, scientists, and drug development professionals working with 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one. As a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational, safety, and disposal protocol for researchers, scientists, and drug development professionals working with 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one. As a substituted pyrrolidinone with a halogenated aromatic moiety, this compound requires meticulous handling to ensure personnel safety and environmental compliance. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, fostering a culture of safety and expertise.

Hazard Analysis and Risk Profile

While specific toxicological data for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is not extensively published, a reliable hazard profile can be constructed by analyzing its structural components: the pyrrolidinone ring and the fluorinated phenyl group. Analogous compounds, such as 4-(3-fluorophenyl)pyrrolidin-2-one, are classified with specific hazards that should be assumed for this compound until proven otherwise.[1]

The primary risks are associated with accidental exposure through inhalation, skin contact, or eye contact.[2] The fluorine atom designates this compound as a halogenated organic, necessitating specialized waste disposal procedures.[3][4]

Table 1: Anticipated GHS Hazard Classifications Based on data for structurally similar compounds like 4-(3-fluorophenyl)pyrrolidin-2-one and other pyrrolidinone derivatives.

Hazard ClassCategoryHazard StatementRationale & Implication
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]All routes of exposure are potentially harmful. Engineering controls and PPE are critical to prevent systemic exposure.
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]The compound can cause local inflammation upon contact. Proper glove selection and immediate washing after contact are essential.
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]Direct contact can cause significant, potentially damaging eye irritation. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2]Inhalation of dust or aerosols can irritate the respiratory tract. All work must be conducted in a certified chemical fume hood.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. Before any handling, ensure robust engineering and administrative controls are in place and functional.

  • Engineering Controls : All operations involving 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood.[3] The fume hood provides critical ventilation to prevent the inhalation of aerosols or vapors.[5] An eyewash station and safety shower must be readily accessible and tested regularly.[6]

  • Administrative Controls : Never work alone. Ensure another researcher is aware of the hazards involved.[7] Access to the handling area should be restricted to authorized personnel. Do not eat, drink, or smoke in the laboratory.[8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a complete barrier against exposure.

Eye and Face Protection
  • Mandatory : Safety goggles with side shields that conform to EN166 or NIOSH standards are required at all times.[10] This is to protect against splashes that can cause serious eye irritation.[2]

  • Recommended for High-Risk Operations : When handling larger quantities (>10g) or there is a significant risk of splashing, supplement goggles with a full-face shield.[11]

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount. Given the compound's aromatic and halogenated nature, a single glove material may not suffice for prolonged contact.

  • Primary Gloves : Nitrile gloves are a suitable choice for incidental contact, offering good dexterity and protection against a range of chemicals.[3][12] They provide a strong barrier against many organic substances.[3]

  • Double Gloving : For all procedures, it is best practice to wear two pairs of nitrile gloves. This protects against minor tears or pinholes in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.

  • Glove Change Protocol : Gloves must be inspected for integrity before each use.[10] Change gloves immediately if contamination is suspected or after a maximum of two hours of continuous use. Dispose of contaminated gloves as hazardous waste.[10]

Table 2: Glove Selection Rationale

Glove MaterialProtection LevelRationale
Nitrile Excellent (Incidental Contact)Good resistance to a variety of organic compounds, including those with aromatic and halogenated features.[12] Offers superior puncture resistance compared to latex.
Neoprene GoodProvides protection against a broad range of chemicals, including some acids and caustics.[12] A viable alternative if nitrile allergies are a concern.
Butyl Rubber Excellent (Extended Contact)Offers superior resistance to ketones and esters, which may be relevant if the compound is dissolved in such solvents.[12] However, it performs poorly with aromatic hydrocarbons.[11]
Latex Not RecommendedProvides poor protection against many organic solvents and can cause allergic reactions.[12]
Body Protection
  • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and ribbed cuffs is mandatory.[11] This protects the skin on the arms from incidental contact.

  • Chemical Apron : For procedures with a high risk of splashing, such as transfers of large volumes of solutions, a chemically resistant apron should be worn over the lab coat.

  • Clothing : Wear long pants and closed-toe shoes made of a non-porous material.[3] Fabric shoes can absorb chemicals, holding them against the skin.

Respiratory Protection

When used inside a certified chemical fume hood, additional respiratory protection is typically not required. However, if there is a failure of engineering controls or during a large spill cleanup, a respirator may be necessary.[11] Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing.[11]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a systematic approach to safely managing 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one from receipt to disposal.

G Workflow for Safe Handling and Disposal cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling & Storage cluster_waste 4. Waste Disposal prep1 Review SDS & SOPs prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Perform Work in Fume Hood prep4->handle1 handle2 Use Smallest Possible Quantity handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 waste1 Segregate Halogenated Organic Waste post1->waste1 post3 Wash Hands Thoroughly post2->post3 post4 Store in Cool, Dry, Ventilated Area post3->post4 waste2 Use Labeled, Sealed Waste Container waste1->waste2

Caption: Logical process for managing 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one.

Spill and Emergency Procedures

  • Minor Spills (inside a fume hood) :

    • Alert nearby personnel.

    • Absorb the spill with an inert, non-combustible material like vermiculite or sand.[8]

    • Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area.[8]

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

    • Prevent entry into the affected area.

Disposal Plan: The Halogenated Waste Stream

Proper segregation of chemical waste is critical for safety and environmental compliance. As a fluorinated compound, 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is classified as a halogenated organic substance.[3][4]

Disposal Protocol :

  • Segregation : Do not mix waste containing this compound with non-halogenated organic waste.[4][13] Mixing waste streams increases disposal costs and can create unforeseen chemical hazards.

  • Containment : Collect all waste (solid and liquid) in a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[7] The container must have a secure, threaded cap and be kept closed except when adding waste.[7][13]

  • Labeling : The waste container label must include the words "Hazardous Waste" and list the full chemical names and approximate percentages of all components.[8][13] Do not use abbreviations.[7]

  • Pickup : Arrange for disposal through your institution's licensed hazardous waste management program.[8]

G Halogenated Waste Disposal Decision start Chemical Waste Generated q1 Does it contain 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one? start->q1 non_halo_bin Non-Halogenated Organic Waste q1->non_halo_bin  No halo_bin Halogenated Organic Waste q1->halo_bin  Yes

Caption: Decision diagram for proper waste segregation.

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one, ensuring the integrity of their research and the safety of their laboratory environment.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from University of Wisconsin-Milwaukee. [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Fluorine. Retrieved from Rutgers University. [Link]

  • NextSDS. (n.d.). 4-(3-fluorophenyl)pyrrolidin-2-one — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Halogenated Waste. Retrieved from University of Texas at Austin. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from KISHIDA CHEMICAL CO., LTD. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 167713284, 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone. Retrieved from PubChem. [Link]

  • Loba Chemie. (n.d.). N-METHYL–2-PYRROLIDONE FOR HPLC Safety Data Sheet. Retrieved from Loba Chemie. [Link]

  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from ABX. [Link]

  • University of California, San Diego Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from UCSD. [Link]

  • Labour Department, Hong Kong. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Retrieved from Labour Department. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 83830357, 2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-one. Retrieved from PubChem. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from UNL. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.